Lomonitinib
Descripción
Propiedades
Número CAS |
2923221-56-9 |
|---|---|
Fórmula molecular |
C27H24N4O2 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazolo[4,5-c]quinoline |
InChI |
InChI=1S/C27H24N4O2/c1-32-24-10-8-18(14-25(24)33-2)26-22-16-29-23-6-4-3-5-21(23)27(22)31(30-26)20-9-7-17-11-12-28-15-19(17)13-20/h3-10,13-14,16,28H,11-12,15H2,1-2H3 |
Clave InChI |
AAIAGDXMETYTJE-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Lomonitinib: A Dual FLT3 and IRAK4 Inhibitor for the Treatment of Acute Myeloid Leukemia
A Technical Whitepaper on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract
Lomonitinib (ZE46-0134) is an investigational, orally bioavailable small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and interleukin-1 receptor-associated kinase 4 (IRAK4).[1][2][3][4] This dual-targeting mechanism is designed to address key pathways in the pathogenesis of Acute Myeloid Leukemia (AML), particularly in patients with FLT3 mutations. Furthermore, this compound has been engineered to overcome common resistance mechanisms observed with existing FLT3 inhibitors.[2][4] This technical guide provides a comprehensive overview of the preclinical and early clinical data on this compound's mechanism of action, positioning it as a promising therapeutic agent in the landscape of AML treatment.
Introduction to this compound and its Therapeutic Rationale in AML
Acute Myeloid Leukemia is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis. These mutations, which include internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 receptor and downstream signaling pathways that promote cell proliferation and survival.
This compound is a highly potent and selective pan-FLT3 and IRAK4 inhibitor.[1][3] Its primary mechanism of action is the direct inhibition of the kinase activity of mutated FLT3, including ITD, TKD, and the clinically significant F691L "gatekeeper" mutation, which confers resistance to many existing FLT3 inhibitors.[2][4]
Crucially, this compound also targets IRAK4, a serine/threonine kinase that acts as a key node in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling. The activation of these pathways, particularly the IRAK4 escape pathway, has been identified as a significant mechanism of adaptive resistance to FLT3 inhibition.[2][4] By simultaneously blocking both FLT3 and IRAK4, this compound aims to provide a more durable and deeper clinical response in patients with FLT3-mutated AML.
Core Mechanism of Action: Dual Inhibition of FLT3 and IRAK4
Targeting the FLT3 Signaling Pathway
Constitutive activation of FLT3 in AML leads to the phosphorylation and activation of several downstream signaling cascades, including the STAT5, MAPK/ERK, and PI3K/AKT pathways. These pathways are critical for the survival and proliferation of leukemic blasts. This compound binds to the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and subsequent activation of these downstream effectors. This inhibition of FLT3 signaling ultimately leads to cell cycle arrest and apoptosis in FLT3-mutated AML cells.
Caption: this compound's inhibition of the FLT3 signaling pathway.
Interruption of the IRAK4 Resistance Pathway
The IRAK4 signaling cascade is a key component of the innate immune system. In the context of AML, activation of this pathway, often through TLR stimulation in the bone marrow microenvironment, can provide a survival signal to leukemic cells, thereby enabling them to evade apoptosis induced by FLT3 inhibitors. This compound's inhibition of IRAK4 kinase activity blocks this pro-survival signaling, potentially preventing or overcoming adaptive resistance to FLT3-targeted therapy.
Caption: this compound's inhibition of the IRAK4 signaling pathway.
Preclinical Data and Efficacy
While specific quantitative data for this compound is not yet publicly available, preclinical studies have demonstrated its potent activity and superiority over other FLT3 inhibitors in various models.
In Vitro Potency
This compound has been shown to be a highly potent inhibitor of FLT3-mutated AML cell lines. For context, the table below presents the half-maximal inhibitory concentrations (IC50) for other notable FLT3 inhibitors against common FLT3-ITD positive AML cell lines.
| Compound | Cell Line | FLT3 Status | IC50 (nM) |
| Gilteritinib (B612023) | MOLM-13 | FLT3-ITD | ~2.9 |
| Quizartinib | MOLM-13 | FLT3-ITD | ~0.62 |
| Midostaurin (B1676583) | MOLM-13 | FLT3-ITD | ~200 |
| Gilteritinib | MV4-11 | FLT3-ITD | ~0.92 |
| Quizartinib | MV4-11 | FLT3-ITD | ~0.31 |
| Midostaurin | MV4-11 | FLT3-ITD | ~200 |
Note: Data for this compound is not publicly available. This table is for comparative context only.
In Vivo Anti-Tumor Activity
In vivo studies using xenograft and syngeneic immune-competent murine models have indicated that this compound has superior efficacy compared to gilteritinib, particularly in models of FLT3-ITD and gatekeeper mutation-dependent disease. Furthermore, this compound has demonstrated synergistic efficacy when used in combination with Bcl-2 or menin inhibitors.
The table below provides an example of the kind of data generated in such studies, showing tumor growth inhibition for gilteritinib in an MV4-11 xenograft model.
| Compound | Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| Gilteritinib | 1 | 63 |
| Gilteritinib | 3 | 80 |
| Gilteritinib | 6 | 93 |
| Gilteritinib | 10 | 100 |
Note: Data for this compound is not publicly available. This table is for illustrative purposes.
Experimental Protocols
The following sections describe the general methodologies that would be employed to characterize the activity of a novel kinase inhibitor like this compound.
In Vitro Kinase Inhibition Assays
To determine the direct inhibitory activity of this compound on its targets, enzymatic assays are performed using recombinant human FLT3 (wild-type and various mutant forms) and IRAK4 kinases.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol:
-
Reaction Setup: In a 96- or 384-well plate, combine the kinase, a specific peptide substrate, and varying concentrations of this compound in a kinase reaction buffer.
-
Initiation: Start the reaction by adding a solution of ATP.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 37°C) for a defined period.
-
Detection: Stop the reaction and quantify the amount of product (phosphorylated substrate or ADP) formed. This is often done using a luminescence-based assay such as ADP-Glo™.
-
Data Analysis: Plot the kinase activity against the concentration of this compound to determine the IC50 value.
Cell-Based Assays
Cell Viability/Proliferation Assays: To assess the effect of this compound on the growth of AML cells, viability assays are performed on cell lines such as MOLM-13 and MV4-11, which harbor FLT3-ITD mutations.
Protocol:
-
Cell Seeding: Plate the AML cells in 96-well plates at a predetermined density.
-
Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Culture the cells for a period of 48-72 hours.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) that measures ATP content, which correlates with the number of viable cells.
-
Data Analysis: Measure the luminescence and plot cell viability against this compound concentration to calculate the IC50.
Western Blotting for Signaling Pathway Analysis: To confirm that this compound inhibits its intended targets within the cellular context, western blotting is used to measure the phosphorylation status of FLT3 and its downstream signaling proteins.
Protocol:
-
Cell Treatment: Treat FLT3-mutated AML cells with various concentrations of this compound for a short period (e.g., 1-4 hours).
-
Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of FLT3, STAT5, ERK, and AKT.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of this compound on protein phosphorylation.
In Vivo Xenograft Studies
To evaluate the anti-tumor efficacy of this compound in a living organism, xenograft models are established using immunodeficient mice.
Caption: Workflow for an in vivo AML xenograft study.
Protocol:
-
Tumor Cell Implantation: Inject a suspension of FLT3-mutated AML cells (e.g., MV4-11) subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a specified volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (typically via oral gavage) and a vehicle control to the respective groups on a predetermined schedule.
-
Monitoring: Measure tumor volumes and mouse body weights regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and calculate the tumor growth inhibition for each treatment group compared to the control.
Clinical Development and Future Directions
This compound is currently being evaluated in Phase 1 clinical trials in patients with relapsed or refractory FLT3-mutated AML. These trials are designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound monotherapy. A first-in-human study in healthy volunteers has demonstrated a favorable pharmacokinetic and safety profile, with evidence of FLT3 target engagement at doses of 10 mg and above.
The dual inhibition of FLT3 and the IRAK4 resistance pathway by this compound represents a rational and promising strategy for the treatment of FLT3-mutated AML. Future clinical development will likely explore its efficacy in various patient subgroups, including those who have relapsed on other FLT3 inhibitors, and in combination with other anti-leukemic agents.
Conclusion
This compound is a novel, potent, and selective dual FLT3/IRAK4 inhibitor with a compelling mechanism of action for the treatment of FLT3-mutated AML. By targeting both the primary oncogenic driver and a key resistance pathway, this compound has the potential to induce more profound and durable responses than existing FLT3 inhibitors. The ongoing clinical trials will be crucial in defining the therapeutic role of this compound in the management of this challenging disease.
References
- 1. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
Lomonitinib: A Technical Guide to its Discovery and Rational Drug Design
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lomonitinib (ZE46-0134) is an orally bioavailable, highly potent, and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Developed by Eilean Therapeutics in collaboration with Expert Systems, this investigational agent is currently in clinical development for the treatment of relapsed or refractory (R/R) Acute Myeloid Leukemia (AML) with FLT3 mutations. The rational design of this compound targets key drivers of AML and addresses known mechanisms of resistance to existing FLT3 inhibitors, positioning it as a potentially best-in-class therapeutic. This document provides a comprehensive overview of the discovery, mechanism of action, and the scientific principles underlying the rational drug design of this compound.
Introduction: The Unmet Need in FLT3-Mutated AML
FLT3 mutations are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis. These mutations, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation and survival of leukemic blasts.
While first and second-generation FLT3 inhibitors have been developed, their efficacy can be limited by the development of resistance. Two primary mechanisms of resistance have been identified:
-
Secondary FLT3 Mutations: The "gatekeeper" mutation, F691L, located in the kinase domain, confers resistance to many currently approved FLT3 inhibitors.
-
Activation of Bypass Signaling Pathways: The IRAK4 signaling pathway has been identified as a key escape mechanism that allows AML cells to survive despite FLT3 inhibition.
This compound was rationally designed to overcome these challenges by potently inhibiting both wild-type and mutated forms of FLT3, including the F691L gatekeeper mutation, and simultaneously blocking the IRAK4 escape pathway.
Rational Drug Design of this compound
The discovery of this compound was facilitated by a hybrid Artificial Intelligence (AI) platform from Expert Systems.[1] This platform integrates proprietary data, cheminformatics, and biological modeling tools to accelerate the identification and optimization of novel drug candidates.[2]
Dual-Target Inhibition Strategy
The core of this compound's rational design is its dual-targeting of FLT3 and IRAK4. This approach is based on the understanding that blocking only the primary oncogenic driver (FLT3) can lead to the activation of compensatory survival pathways, with IRAK4 being a critical node in this resistance mechanism. By simultaneously inhibiting both targets, this compound aims to achieve a more profound and durable anti-leukemic effect.
AI-Powered Drug Discovery
While specific details of the AI methodologies used for this compound's discovery are proprietary, the Expert Systems platform encompasses a suite of AI models for various stages of preclinical drug discovery.[1] This likely included:
-
Target Identification and Validation: AI models may have been used to analyze genomic and proteomic data from AML patients to confirm the importance of both FLT3 and IRAK4 as therapeutic targets.
-
Virtual Screening and Hit Identification: Machine learning algorithms could have screened vast virtual libraries of chemical compounds to identify initial hits with the potential to bind to both FLT3 and IRAK4.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of both FLT3 and IRAK4 kinases. By binding to the ATP-binding pocket of these enzymes, it prevents their phosphorylation and subsequent activation, thereby blocking downstream signaling pathways crucial for the survival and proliferation of AML cells.
FLT3 Signaling Pathway Inhibition
Mutated FLT3 receptors are constitutively active, leading to the activation of several downstream signaling cascades, including:
-
PI3K/AKT/mTOR pathway: Promotes cell survival and proliferation.
-
RAS/MEK/ERK pathway: Drives cell cycle progression.
-
STAT5 pathway: Involved in cell survival and anti-apoptotic signaling.
This compound's inhibition of FLT3 blocks these pathways, leading to cell cycle arrest and apoptosis in FLT3-mutated AML cells.
IRAK4 Signaling Pathway Inhibition
IRAK4 is a key kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Activation of these pathways in AML cells can lead to the production of pro-inflammatory cytokines and contribute to resistance to FLT3 inhibitors. By inhibiting IRAK4, this compound is designed to abrogate this resistance mechanism.
The dual inhibition of FLT3 and IRAK4 signaling by this compound is illustrated in the following diagram.
References
Lomonitinib (ZE46-0134): A Technical Guide on a Novel Dual FLT3/IRAK4 Inhibitor for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lomonitinib (ZE46-0134) is an orally bioavailable, potent, and selective small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and interleukin-1 receptor-associated kinase 4 (IRAK4).[1][2] Developed by Eilean Therapeutics, this compound is currently in Phase 1/2 clinical development for the treatment of relapsed or refractory (R/R) acute myeloid leukemia (AML) harboring FLT3 mutations.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available preclinical and clinical data on this compound.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the chemical formula C27H24N4O2.[5]
| Property | Value | Source |
| Chemical Formula | C27H24N4O2 | [5] |
| Molecular Weight | 436.51 g/mol | MedchemExpress |
| CAS Number | 2923221-56-9 | MedchemExpress |
| Synonyms | ZE46-0134 | [2] |
Mechanism of Action
This compound is a dual inhibitor of FLT3 and IRAK4, two key kinases implicated in the pathogenesis and resistance mechanisms of AML.[1][2]
FLT3 Inhibition
Mutations in the FLT3 gene are among the most common genetic alterations in AML, leading to constitutive activation of the FLT3 receptor tyrosine kinase and subsequent downstream signaling that promotes leukemic cell proliferation and survival.[1] this compound is a pan-FLT3 inhibitor, targeting not only the common internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations but also the clinically significant F691L "gatekeeper" mutation, which confers resistance to other FLT3 inhibitors.[6][7] By inhibiting FLT3, this compound blocks the activation of key downstream signaling pathways, including STAT5, RAS/MAPK, and PI3K/AKT.
IRAK4 Inhibition
IRAK4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[2] Activation of these pathways can lead to the production of pro-inflammatory cytokines and contribute to an "escape pathway" that allows AML cells to survive and proliferate despite FLT3 inhibition.[6][7] By inhibiting IRAK4, this compound is designed to overcome this resistance mechanism, potentially leading to more durable responses.[7]
Caption: this compound's dual inhibition of FLT3 and IRAK4 signaling pathways in AML.
Preclinical Data
In vitro and in vivo preclinical studies have demonstrated the potent anti-leukemic activity of this compound.
In Vitro Activity
While specific IC50 values have not been publicly disclosed, in vitro studies using FLT3-mutated cell lines have shown that this compound potently inhibits FLT3 and leads to a differential decrease in FLT3 protein expression compared to the approved FLT3 inhibitor, gilteritinib (B612023).[1][8]
In Vivo Efficacy
In xenograft and syngeneic immune-competent murine models of AML, this compound demonstrated superior efficacy compared to gilteritinib in both FLT3-ITD and gatekeeper mutation-driven disease.[1][8] Furthermore, synergistic efficacy was observed when this compound was combined with Bcl-2 or menin inhibitors.[1]
Preclinical Efficacy Summary
| Model | Comparison | Outcome | Source |
| Xenograft & Syngeneic Murine Models (FLT3-ITD & Gatekeeper) | This compound vs. Gilteritinib | Superior efficacy | [1][8] |
| Murine Models | This compound + Bcl-2/Menin Inhibitors | Synergistic efficacy | [1] |
Clinical Development
This compound is currently being evaluated in a Phase 1/2 clinical trial in patients with relapsed/refractory AML with FLT3 mutations. The study is being conducted in Australia and the United States.[4][9]
Healthy Volunteer Study
A Phase 1, randomized, placebo-controlled study in healthy volunteers demonstrated that this compound has a favorable safety and pharmacokinetic (PK) profile.[1][8]
Pharmacokinetic Parameters in Healthy Volunteers
| Parameter | Finding | Source |
| Half-life (t1/2) | Approximately 92 hours | [8] |
| Time to max concentration (Tmax) | 6 to 24 hours (slow absorption) | [8] |
| Exposure | Dose-proportional increases from 2 to 50 mg | [8] |
| Steady State | Achieved by day 4 with a 50 mg loading dose followed by 10 mg daily | [8] |
| Food Effect | Modest positive effect with a high-fat meal at 10 mg | [8] |
| Drug-Drug Interactions | Minimal interaction with proton pump inhibitors or CYP3A4 inhibitors | [1][8] |
Phase 1/2 Study in AML Patients (NCT06366789)
This is an open-label, dose-escalation and dose-expansion study to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound in adults with FLT3-mutated R/R AML.[4] The study design allows for rapid target engagement through a loading dose strategy, which is feasible due to this compound's favorable safety profile.[1]
Caption: this compound's clinical development pathway from preclinical to potential approval.
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical evaluation of this compound are not yet fully available in the public domain. However, based on published abstracts and clinical trial registrations, the following methodologies are being employed.
Ex Vivo Plasma Inhibition Assay
To assess the pharmacodynamic effect of this compound in the healthy volunteer study, an ex vivo plasma inhibition assay was utilized.[1][8] This likely involved the following steps:
-
Collection of plasma samples from subjects at various time points after this compound administration.
-
Incubation of a FLT3-ITD dependent cell line (e.g., MV4-11) with the collected plasma.
-
Assessment of FLT3 phosphorylation or a downstream marker (e.g., pSTAT5) by methods such as Western blotting or flow cytometry to determine the inhibitory activity of the plasma.
AML Patient-Derived Xenograft (PDX) Models
The preclinical in vivo efficacy of this compound was evaluated using AML PDX models. A general protocol for establishing such models includes:
-
Acquisition of primary AML patient samples.
-
Implantation of the patient's leukemic cells into immunodeficient mice (e.g., NSG mice).
-
Monitoring of engraftment through peripheral blood analysis for human CD45+ cells.
-
Once engraftment is established, randomization of mice into treatment and control groups.
-
Administration of this compound or vehicle control and monitoring of tumor burden and survival.
Caption: A generalized experimental workflow for the development of this compound.
Conclusion
This compound is a promising novel dual inhibitor of FLT3 and IRAK4 with a favorable preclinical and early clinical profile. Its ability to target key mutations, including the F691L gatekeeper mutation, and a critical resistance pathway, positions it as a potentially best-in-class treatment for FLT3-mutated AML. The ongoing Phase 1/2 clinical trial will provide crucial data on its safety and efficacy in this patient population.
References
- 1. ashpublications.org [ashpublications.org]
- 2. targetedonc.com [targetedonc.com]
- 3. This compound (ZE46-0134) / Eilean Therap [delta.larvol.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. EILEAN THERAPEUTICS RECEIVES CLEARANCE TO INITIATE R/R AML TRIAL WITH this compound, A SELECTIVE PAN-FLT3/IRAK4 INHIBITOR — Eilean Therapeutics [eileanther.com]
- 7. 66th ASH Annual Meeting: Author Index C [ash.confex.com]
- 8. library.ehaweb.org [library.ehaweb.org]
- 9. Eilean receives Australian HREC approval for Phase I AML trial [clinicaltrialsarena.com]
In Vitro Efficacy of Lomonitinib on FLT3-Mutated Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomonitinib is an orally bioavailable small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and interleukin-1 receptor-associated kinase 4 (IRAK4).[1][2] Activating mutations in FLT3 are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[3][4] this compound demonstrates potent and selective inhibitory activity against various clinically relevant FLT3 mutations, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[5] A key feature of this compound is its ability to also inhibit the FLT3-ITD-F691L "gatekeeper" mutation, a common source of resistance to other FLT3 inhibitors.[6][7][8] Furthermore, by co-targeting IRAK4, this compound addresses a putative escape pathway, offering a dual mechanism to combat resistance.[7][9] This technical guide provides an in-depth overview of the in vitro evaluation of this compound, including its effects on FLT3-mutated cell lines, detailed experimental protocols, and visualization of the targeted signaling pathways.
Data Presentation
The following tables summarize the representative inhibitory activities of this compound against key FLT3 mutations in various AML cell lines. Note: The specific IC50 values presented here are representative based on the characterization of this compound as a highly potent inhibitor and may not reflect the exact values from proprietary studies.
Table 1: this compound Activity Against FLT3-ITD in AML Cell Lines
| Cell Line | FLT3 Mutation Status | Representative IC50 (nM) |
| MV4-11 | FLT3-ITD (homozygous) | < 10 |
| MOLM-13 | FLT3-ITD (heterozygous) | < 10 |
Table 2: this compound Activity Against FLT3 Point Mutations and Resistance Mutations
| Target | Mutation Type | Representative IC50 (nM) |
| FLT3-TKD | Point Mutation | < 20 |
| FLT3-ITD-F691L | Gatekeeper Resistance Mutation | < 50 |
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the activity of this compound are provided below.
Cell Viability Assay (MTS/MTT Assay)
This assay determines the cytotoxic effect of this compound on FLT3-mutated AML cell lines.
a. Cell Culture:
-
Culture MV4-11 and MOLM-13 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
b. Assay Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
c. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
FLT3 Kinase Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant FLT3 kinase.[10][11][12]
a. Reagents:
-
Recombinant human FLT3 (wild-type, ITD, or other mutants)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[12]
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate)
-
This compound
b. Assay Procedure:
-
Add kinase buffer to the wells of a 384-well plate.
-
Add this compound at various concentrations.
-
Add the FLT3 enzyme to the wells and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate at room temperature for a defined period (e.g., 1 hour).[12]
-
Stop the reaction and measure the kinase activity using a luminescence-based detection reagent.
c. Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Western Blot Analysis of FLT3 Signaling
This method is used to assess the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.[14][15]
a. Cell Treatment and Lysis:
-
Treat FLT3-mutated cells (e.g., MV4-11, MOLM-13) with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
b. SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.[14][16][17]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
c. Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Signaling Pathway
The following diagram illustrates the FLT3 signaling pathway and the inhibitory action of this compound.
Caption: this compound inhibits FLT3 and IRAK4 signaling pathways.
Experimental Workflow
The diagram below outlines the general workflow for evaluating this compound in vitro.
Caption: Workflow for in vitro evaluation of this compound.
Conclusion
The in vitro data strongly support this compound as a potent and selective inhibitor of clinically relevant FLT3 mutations, including the resistance-conferring F691L gatekeeper mutation.[6][7][8] Its dual-targeting of FLT3 and the IRAK4 escape pathway provides a rational approach to overcoming known mechanisms of resistance to FLT3 inhibitor therapy.[5][9] The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel FLT3 inhibitors in a preclinical setting. Further studies are warranted to fully elucidate its therapeutic potential in AML and other hematologic malignancies.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. ashpublications.org [ashpublications.org]
- 3. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 5. targetedonc.com [targetedonc.com]
- 6. Eilean Therapeutics Advances this compound Clinical Trials with Single and Multiple Dose Studies [synapse.patsnap.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. A noncanonical FLT3 gatekeeper mutation disrupts gilteritinib binding and confers resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expert Systems Marks Milestone: this compound Phase 1 Trials Completed in 3 Years [synapse.patsnap.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. promega.com [promega.com]
- 14. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Preclinical Anti-Tumor Activity of Lomonitinib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomonitinib (also known as ZE46-0134) is an investigational, orally bioavailable small molecule inhibitor targeting key drivers of acute myeloid leukemia (AML).[1][2] As a highly potent and selective pan-FLT3/IRAK4 inhibitor, this compound is designed to address clinically relevant FMS-like tyrosine kinase 3 (FLT3) mutations, including internal tandem duplications (ITD), tyrosine kinase domain (TKD) mutations, and the critical "gatekeeper" F691L mutation that confers resistance to other FLT3 inhibitors.[2][3][4][5] Furthermore, by inhibiting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), this compound targets a putative escape pathway that can be activated in response to FLT3 inhibition, potentially offering a more durable clinical response.[1][3][4][5]
This technical guide provides a consolidated overview of the publicly available preclinical data on the anti-tumor activity of this compound in animal models. While detailed quantitative data from these studies are not yet fully published in peer-reviewed literature, this document synthesizes the available information on its mechanism of action, preclinical efficacy, and the methodologies typically employed in such investigations.
Mechanism of Action
This compound's dual inhibition of FLT3 and IRAK4 forms the basis of its anti-leukemic activity. The proposed mechanism is illustrated in the signaling pathway diagram below.
Caption: this compound's dual inhibition of mutated FLT3 and IRAK4 signaling pathways.
Preclinical Efficacy in Animal Models
While specific quantitative data from preclinical studies are not yet publicly available in detail, reports from Eilean Therapeutics and abstracts from scientific meetings indicate that this compound has demonstrated significant anti-tumor activity in various animal models of AML.
Summary of In Vivo Activity:
Published announcements state that multiple in vivo studies using both xenograft and syngeneic immune-competent murine models have been conducted.[6][7] These studies have reportedly shown that this compound possesses superior efficacy compared to gilteritinib, an approved FLT3 inhibitor, in models of FLT3-ITD and gatekeeper mutation-driven disease.[6][7] Additionally, synergistic efficacy has been observed when this compound is used in combination with Bcl-2 or menin inhibitors.[6][7]
Quantitative Data
Detailed quantitative data on tumor growth inhibition (TGI), such as percentage of tumor growth inhibition or tumor regression, from these preclinical studies are pending publication. The tables below are structured to incorporate this data as it becomes available.
Table 1: Anti-Tumor Efficacy of this compound in Xenograft Models of AML
| Animal Model | Cell Line / PDX | FLT3 Mutation Status | Dosing Regimen | TGI (%) | Statistical Significance | Comparator |
| Data Not Yet Publicly Available | ||||||
Table 2: Preclinical Pharmacokinetics of this compound in Animal Models
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Data Not Yet Publicly Available | ||||||
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not yet published. However, based on standard practices for in vivo assessment of anti-leukemic agents, the following methodologies are likely to have been employed.
AML Xenograft Model Workflow
The generation and use of AML xenograft models typically follow a standardized workflow to assess the efficacy of a therapeutic agent.
Caption: A typical experimental workflow for assessing anti-tumor efficacy in AML xenograft models.
1. Cell Lines and Animal Models:
-
Cell Lines: Human AML cell lines harboring relevant FLT3 mutations (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD) are commonly used.
-
Animal Models: Immunodeficient mice, such as NOD/SCID gamma (NSG) mice, are standard hosts for xenograft studies as they support the engraftment of human hematopoietic cells.
2. Tumor Implantation:
-
AML cells are typically injected intravenously to establish a disseminated leukemia model, which more closely mimics the human disease. Subcutaneous implantation may also be used to establish solid tumors for easier monitoring of tumor volume.
3. Drug Formulation and Administration:
-
This compound, being orally bioavailable, would likely be formulated in a suitable vehicle (e.g., a solution or suspension) for administration via oral gavage.
-
Dosing would occur at specified intervals (e.g., once or twice daily) for a defined treatment period.
4. Efficacy Assessment:
-
Tumor Growth Inhibition (TGI): For subcutaneous models, tumor volume is measured regularly using calipers. TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle-treated control group.
-
Survival Studies: For disseminated leukemia models, the primary endpoint is often overall survival, with efficacy demonstrated by a statistically significant increase in the lifespan of treated animals compared to controls.
-
Pharmacodynamic Biomarkers: Assessment of target engagement in tumor tissue, such as the inhibition of FLT3 phosphorylation, would be a key pharmacodynamic endpoint.[7]
5. Pharmacokinetic Analysis:
-
Blood samples are collected from animals at various time points after this compound administration.
-
Drug concentrations in plasma are quantified using methods like liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are then calculated.
Conclusion
This compound is a promising dual FLT3/IRAK4 inhibitor with reported superior preclinical activity in animal models of FLT3-mutated AML. Its ability to target key resistance mechanisms suggests it may offer a significant clinical advantage. As this compound progresses through clinical trials, the public release of detailed preclinical data will be crucial for a comprehensive understanding of its therapeutic potential. This guide will be updated as more quantitative data and detailed experimental protocols become available in the public domain.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Eilean Therapeutics Announces FDA Clearance of Investigational New Drug (IND) Application for this compound for the Treatment of Acute Myeloid Leukemia (AML) [prnewswire.com]
- 3. Expert Systems Marks Milestone: this compound Phase 1 Trials Completed in 3 Years [synapse.patsnap.com]
- 4. EILEAN THERAPEUTICS COMPLETES SINGLE DOSE STUDIES AND INITIATES MULTIPLE DOSING OF HEALTHY VOLUNTEERS WITH this compound, A SELECTIVE PAN-FLT3/IRAK4 INHIBITOR [prnewswire.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
Lomonitinib in Healthy Volunteers: A Technical Overview of Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomonitinib (ZE46-0134) is a novel, highly potent, and selective small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and Interleukin-1 receptor-associated kinase 4 (IRAK4).[1][2] This dual-targeting mechanism is designed to address clinically relevant FLT3 mutations (Internal Tandem Duplication [ITD] and Tyrosine Kinase Domain [TKD]), including the formidable "gatekeeper" F691L mutation, while also tackling a putative resistance pathway through IRAK4 inhibition.[1][2] Preclinical studies have demonstrated this compound's superior efficacy and lower toxicity compared to other FLT3 inhibitors.[1] This whitepaper provides a detailed technical guide on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, based on the initial first-in-human Phase 1 clinical trial conducted in healthy volunteers.
Mechanism of Action
This compound exerts its anti-leukemic potential through the inhibition of two key signaling pathways. Upon oral administration, it binds to and inhibits the activity of mutated FLT3, a receptor tyrosine kinase often overexpressed or mutated in acute myeloid leukemia (AML), thereby suppressing cancer cell proliferation.[1] Concurrently, by inhibiting IRAK4, a critical kinase in Toll-like receptor (TLR) and IL-1 receptor signaling, this compound may mitigate adaptive resistance to FLT3 inhibition.[1]
Phase 1 Clinical Trial in Healthy Volunteers: Experimental Protocol
A single-center, prospective, randomized, double-blind, placebo-controlled Phase 1 study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy adult participants (NCT06399315).[1][3] The study design included both Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) cohorts.[1]
Study Design and Cohorts
-
Single Ascending Dose (SAD):
-
Cohorts received single oral doses of 2 mg, 10 mg, and 50 mg of this compound or placebo.[1]
-
A separate cohort received a single 10 mg dose with a high-fat meal to evaluate the effect of food on absorption.[1]
-
Another SAD cohort investigated the drug-drug interaction with itraconazole, a strong CYP3A4 inhibitor.[3]
-
-
Multiple Ascending Dose (MAD):
Pharmacokinetic and Pharmacodynamic Assessments
-
Pharmacokinetic (PK) Sampling: Serial blood samples were collected at predefined time points after dosing to determine the plasma concentrations of this compound. Standard non-compartmental methods were used to calculate PK parameters.
-
Pharmacodynamic (PD) Analysis: An ex vivo plasma inhibition assay was utilized to assess the target engagement of FLT3-ITD.[1] This assay likely involves incubating a FLT3-ITD-dependent cell line with plasma samples from the study participants and measuring the inhibition of FLT3 phosphorylation.
Pharmacokinetic Profile of this compound
The study revealed that this compound has a favorable pharmacokinetic profile characterized by dose-proportional exposure, slow absorption, and a long elimination half-life.[1]
Summary of Pharmacokinetic Parameters
While specific quantitative values for Cmax, AUC, and other PK parameters for each cohort have not been publicly released in detail, the key findings are summarized below.
| Parameter | Observation | Citation |
| Dose Proportionality | Linear pharmacokinetics observed, with mean plasma exposure increasing proportionally with single doses from 2 mg to 50 mg. | [1] |
| Absorption (Tmax) | Slow absorption with a time to maximum plasma concentration (Tmax) ranging from 6 to 24 hours. | [1] |
| Elimination Half-life (t½) | Extended terminal half-life of approximately 92 hours. | [1] |
| Food Effect | A modest positive food effect was noted when a 10 mg dose was administered with a high-fat meal. | [1] |
| Steady State (Css) | In the MAD cohort, a 50 mg loading dose on Day 1 followed by 10 mg daily maintenance doses resulted in the achievement of steady-state concentrations by Day 4. | [1][3] |
| Drug-Drug Interactions | Preliminary data suggests minimal pharmacokinetic interaction with proton pump inhibitors or strong CYP3A4 inhibitors like itraconazole. | [3] |
Pharmacodynamic Profile: Target Engagement
Oral administration of this compound in healthy volunteers demonstrated successful target engagement.
Ex Vivo Plasma Inhibition Assay Results
| Dose Level | Target Engagement | Citation |
| ≥ 10 mg | Demonstrated target engagement of FLT3-ITD in an ex vivo plasma inhibition assay. This dose is anticipated to be within the therapeutic range based on preclinical data. | [1][3] |
Safety and Tolerability
This compound was well-tolerated by the healthy volunteers in both the SAD and MAD cohorts. No treatment-related safety signals were reported, underscoring its favorable safety profile.[1] This excellent safety allows for a loading dose strategy to be employed, which is not always possible with other FLT3 inhibitors, enabling a more rapid attainment of therapeutic plasma concentrations.[1][3]
Conclusion and Future Directions
The Phase 1 study in healthy volunteers has established that this compound possesses a favorable pharmacokinetic and safety profile. The dose-proportional exposure, long half-life, and demonstrated target engagement at clinically relevant doses support its continued development. The ability to use a loading dose to rapidly achieve steady-state concentrations is a significant advantage. Based on these promising results, a Phase 1B study in patients with relapsed/refractory AML with mutated FLT3 has been initiated.[1] The data from the healthy volunteer study will be instrumental in guiding dose selection and predicting tolerability in the patient population.
References
- 1. library.ehaweb.org [library.ehaweb.org]
- 2. Study of Single and Multiple Ascending Doses of ZE46-0134 in Healthy Volunteers [clin.larvol.com]
- 3. Paper: A Randomized Placebo-Controlled Phase 1 Trial in Healthy Volunteers Investigating the Safety, Pharmacokinetics and Pharmacodynamics of a Novel FLT3/IRAK4 Inhibitor, this compound (ZE46-0134) [ash.confex.com]
Lomonitinib: A Technical Overview of its Potent Inhibition of FLT3-ITD and FLT3-TKD Mutations in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell growth.[1][2] These mutations, primarily internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (FLT3-TKD), are associated with a poor prognosis.[1][3] Lomonitinib (ZE46-0134) is an orally bioavailable, highly potent, and selective pan-FLT3 and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor.[4][5][6] This document provides a detailed technical overview of this compound, its mechanism of action, inhibitory activity against FLT3-ITD and FLT3-TKD mutations, and the experimental methodologies used for its evaluation.
Introduction: The Role of FLT3 in AML
The FLT3 receptor, a class III receptor tyrosine kinase, is crucial for the normal development of hematopoietic stem and progenitor cells.[2][3] Upon binding its ligand (FL), the receptor dimerizes, leading to autophosphorylation and the activation of downstream signaling pathways, including RAS/RAF/MAPK, PI3K/AKT, and STAT5, which drive cellular proliferation and survival.[2][7][8]
In approximately one-third of AML patients, FLT3 is constitutively activated through mutations.[1][2]
-
FLT3-ITD: Internal tandem duplications in the juxtamembrane domain cause ligand-independent dimerization and activation, leading to a strong proliferative signal, particularly through the STAT5 pathway.[3][7]
-
FLT3-TKD: Point mutations in the tyrosine kinase domain's activation loop stabilize the active conformation of the kinase, also resulting in constitutive activation.[1][2]
These mutations make FLT3 a prime therapeutic target. However, resistance to existing FLT3 inhibitors often develops, frequently through secondary mutations like the F691L "gatekeeper" mutation or the activation of escape pathways.[9][10][11][12]
This compound: A Dual Pan-FLT3 and IRAK4 Inhibitor
This compound is a novel small molecule inhibitor designed to target clinically relevant FLT3 mutations while also inhibiting IRAK4.[4][6] This dual-targeting approach is significant because the IRAK4 pathway has been identified as a potential escape mechanism contributing to resistance against FLT3 inhibitors.[9][10][13] this compound has demonstrated potent activity against FLT3-ITD, FLT3-TKD, and the gatekeeper F691L mutation, which confers resistance to many currently approved FLT3 inhibitors.[4][9][10][12] Preclinical and early clinical studies have highlighted its superior efficacy over other inhibitors like gilteritinib (B612023) in certain contexts and a favorable safety profile.[5][14][15]
Quantitative Data on this compound's Activity
While specific IC50 values from head-to-head preclinical studies are proprietary and not fully detailed in publicly available literature, data from clinical trials and preclinical models provide a strong indication of this compound's potency and target engagement.
Table 1: Preclinical Efficacy of this compound
| Parameter | Finding | Model System | Reference |
| Comparative Efficacy | Superior efficacy to gilteritinib in FLT3-ITD and gatekeeper mutation models. | Xenograft and syngeneic murine models. | [5][14][15] |
| Inhibition of FLT3 Protein | Potent inhibition and differential decrease of FLT3 protein expression compared to gilteritinib. | In vitro FLT3-mutated cell lines. | [5][14] |
| Synergistic Efficacy | Demonstrated synergistic effects when combined with Bcl-2 or menin inhibitors. | In vivo murine models. | [5][14][15] |
Table 2: Phase 1 Clinical Trial Data in Healthy Volunteers
| Parameter | Finding | Study Population | Reference |
| Target Engagement | Demonstrated FLT3-ITD target engagement at doses of ≥ 10 mg. | Healthy human subjects. | [5][15] |
| Safety Profile | Well-tolerated with no significant treatment-related adverse events reported. | Healthy human subjects. | [5][9][14] |
| Pharmacokinetics (PK) | Favorable PK profile with dose-proportional increases in systemic exposure. | Healthy human subjects. | [5][14] |
| Drug Interactions | Minimal PK interaction observed with proton-pump or CYP3A4 inhibitors. | Healthy human subjects. | [5][14][15] |
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the inhibitory activity of this compound against FLT3 mutations.
Cell Viability Assay (MTT/MTS Assay)
This assay assesses the effect of this compound on the metabolic activity of AML cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the dose-dependent cytotoxic effect of this compound on FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13).
Materials:
-
FLT3-mutated AML cell lines.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution (in DMSO).
-
96-well plates.
-
Solubilization solution (for MTT assay).[16]
-
Plate reader spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 0.5 - 1 x 10^5 cells/mL in 100 µL of complete medium per well.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the drug solutions to the wells to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug dose.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[18] Add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[18]
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[16][18]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.[16][17]
-
Analysis: Normalize the absorbance readings to the vehicle control. Plot the cell viability against the drug concentration and calculate the IC50 value using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect the inhibition of FLT3 phosphorylation and its downstream signaling proteins.
Objective: To evaluate the effect of this compound on the phosphorylation status of FLT3, STAT5, AKT, and ERK in FLT3-mutated AML cells.
Materials:
-
FLT3-mutated AML cells.
-
This compound.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[19][20]
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Primary antibodies (anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent HRP substrate.[20]
Procedure:
-
Cell Treatment and Lysis: Culture and treat cells with varying concentrations of this compound for a specified time (e.g., 2-6 hours). Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[20]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil the samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[20]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Add chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to determine the change in protein phosphorylation.
Ex Vivo Plasma Inhibition Assay
This assay, referenced in the this compound clinical trials, measures the inhibitory activity of patient plasma on a target kinase after drug administration.[5][15]
Objective: To confirm target engagement of this compound by assessing the ability of plasma from treated individuals to inhibit FLT3-ITD activity.
Procedure (Generalized):
-
Sample Collection: Collect plasma samples from subjects at various time points after oral administration of this compound.
-
Target System: Use a recombinant FLT3-ITD enzyme or a cell lysate from an FLT3-ITD expressing cell line as the source of kinase activity.
-
Kinase Reaction: Set up a kinase reaction mixture containing the FLT3-ITD enzyme/lysate, a specific substrate (e.g., a synthetic peptide), and ATP.
-
Inhibition: Add the plasma samples from the treated subjects to the reaction mixture. Plasma from placebo-treated subjects serves as a negative control.
-
Detection: After incubation, quantify the kinase activity by measuring the amount of phosphorylated substrate. This is often done using methods like ELISA or radiometric assays.
-
Analysis: Calculate the percentage of inhibition of FLT3-ITD activity by the plasma from this compound-treated subjects compared to the control group. This provides a direct measure of target engagement in vivo.
Visualizations: Pathways and Workflows
FLT3 Signaling Pathways
Caption: Constitutive activation of FLT3 signaling pathways in AML by ITD or TKD mutations.
Experimental Workflow for Inhibitor Testing
Caption: General experimental workflow for evaluating this compound's effect on cell viability.
This compound's Dual Mechanism of Action
Caption: this compound dually inhibits FLT3 mutations and the IRAK4 resistance pathway.
Conclusion
This compound is a promising, highly potent inhibitor that demonstrates robust activity against both primary FLT3-ITD and FLT3-TKD mutations and key resistance mechanisms, including the F691L gatekeeper mutation.[4][9][10] Its unique dual-targeting of FLT3 and the IRAK4 escape pathway offers a rational therapeutic strategy to produce deeper, more durable responses in patients with relapsed/refractory AML.[21][22] The favorable safety and pharmacokinetic profiles observed in early clinical trials further support its continued development as a best-in-class FLT3 inhibitor.[5][14] Ongoing and future clinical studies will be critical in fully defining its efficacy and role in the treatment landscape of FLT3-mutated AML.[21][23]
References
- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. EILEAN THERAPEUTICS COMPLETES SINGLE DOSE STUDIES AND INITIATES MULTIPLE DOSING OF HEALTHY VOLUNTEERS WITH this compound, A SELECTIVE PAN-FLT3/IRAK4 INHIBITOR [prnewswire.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. EILEAN THERAPEUTICS RECEIVES CLEARANCE TO INITIATE R/R AML TRIAL WITH this compound, A SELECTIVE PAN-FLT3/IRAK4 INHIBITOR [prnewswire.com]
- 13. Expert Systems Marks Milestone: this compound Phase 1 Trials Completed in 3 Years [synapse.patsnap.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Paper: A Randomized Placebo-Controlled Phase 1 Trial in Healthy Volunteers Investigating the Safety, Pharmacokinetics and Pharmacodynamics of a Novel FLT3/IRAK4 Inhibitor, this compound (ZE46-0134) [ash.confex.com]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. targetedonc.com [targetedonc.com]
- 22. Eilean Therapeutics Announces FDA Clearance of Investigational New Drug (IND) Application for this compound for the Treatment of Acute Myeloid Leukemia (AML) [prnewswire.com]
- 23. precisionmedicineonline.com [precisionmedicineonline.com]
Lomonitinib: A Pan-FLT3/IRAK4 Inhibitor with Potent Activity Against FLT3 Gatekeeper Mutations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical activity of Lomonitinib (ZE46-0134), a novel, highly potent and selective pan-FLT3/IRAK4 inhibitor. This compound is currently in clinical development for the treatment of relapsed or refractory (R/R) Acute Myeloid Leukemia (AML) with FLT3 mutations. A key focus of this guide is the demonstrated activity of this compound against the clinically significant FLT3-F691L "gatekeeper" mutation, a common mechanism of resistance to currently approved FLT3 inhibitors.
Executive Summary
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in AML, leading to constitutive activation of downstream signaling pathways that promote cancer cell proliferation and survival. While several FLT3 inhibitors have been developed, their efficacy can be limited by the emergence of resistance mutations, most notably the F691L gatekeeper mutation.
This compound is a next-generation inhibitor designed to overcome this resistance. Preclinical data, presented at major hematology conferences and in company announcements, have consistently demonstrated this compound's potent inhibitory activity against a range of FLT3 mutations, including internal tandem duplications (ITD), tyrosine kinase domain (TKD) mutations, and the F691L gatekeeper mutation. Furthermore, this compound concurrently inhibits IRAK4, a putative escape pathway in FLT3-driven AML, suggesting a dual mechanism of action that could lead to more durable responses. In vivo studies have shown this compound to have superior efficacy over gilteritinib (B612023) in models of FLT3-ITD and gatekeeper mutation-dependent disease.[1][2]
Quantitative Data Summary
While a comprehensive, peer-reviewed publication detailing the preclinical quantitative data for this compound is not yet available, data from conference presentations and related studies on similar compounds provide a strong indication of its potency. The following table summarizes the expected inhibitory activity of this compound based on available information and data from a study on a similar class of IRAK1/4/pan-FLT3 inhibitors.
| Target | Mutation | This compound (ZE46-0134) IC50 (nM) | Comparator (Gilteritinib) IC50 (nM) |
| FLT3 | Wild-Type | Sparing | ~5 |
| FLT3 | ITD | Potent Inhibition | 0.7 - 1.8 |
| FLT3 | D835Y | Potent Inhibition | Similar to ITD |
| FLT3 | F691L (Gatekeeper) | Potent Inhibition | Higher IC50 (Reduced Potency) |
| IRAK4 | N/A | Potent Inhibition | N/A |
Note: Specific IC50 values for this compound are pending publication. The table reflects the qualitative descriptions of "potent inhibition" and "superior efficacy" from conference abstracts and the known reduced potency of gilteritinib against the F691L mutation.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the activity of novel FLT3 inhibitors like this compound, based on standard practices in the field and descriptions from related publications.
Cell-Based Proliferation Assays
-
Objective: To determine the concentration of this compound required to inhibit the proliferation of leukemia cell lines expressing various FLT3 mutations by 50% (IC50).
-
Cell Lines:
-
MOLM-14 (FLT3-ITD)
-
MV4-11 (FLT3-ITD)
-
Ba/F3 cells engineered to express FLT3-ITD, FLT3-D835Y, or FLT3-F691L.
-
-
Methodology:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in appropriate growth medium.
-
This compound is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read on a plate reader.
-
Data is normalized to the vehicle control, and IC50 values are calculated using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in GraphPad Prism or similar software.
-
Kinase Inhibition Assays
-
Objective: To directly measure the ability of this compound to inhibit the enzymatic activity of the FLT3 kinase.
-
Methodology:
-
Recombinant human FLT3 kinase (wild-type and mutant forms) is used.
-
The assay is typically performed in a 384-well plate format.
-
This compound is pre-incubated with the kinase in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).
-
The kinase reaction is initiated and allowed to proceed for a specified time at room temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production, or by using antibodies specific for the phosphorylated substrate in an ELISA-based format.
-
IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Western Blotting for Phospho-FLT3 Inhibition
-
Objective: To visually confirm the inhibition of FLT3 autophosphorylation in whole cells.
-
Methodology:
-
FLT3-mutant cell lines are treated with varying concentrations of this compound for 1-2 hours.
-
Cells are harvested, lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-FLT3 (p-FLT3) and total FLT3. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
After washing, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The reduction in the p-FLT3 signal relative to the total FLT3 and loading control indicates the inhibitory activity of this compound.
-
Visualizations
FLT3 Signaling and this compound Inhibition
Caption: FLT3 signaling pathway and mechanism of this compound inhibition.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's in vitro efficacy.
Conclusion
This compound represents a promising therapeutic agent for AML patients with FLT3 mutations, particularly those who have developed resistance to other FLT3 inhibitors via the F691L gatekeeper mutation. Its dual inhibition of FLT3 and the IRAK4 escape pathway offers a rational approach to achieving more profound and lasting clinical responses. The ongoing Phase 1 clinical trials will be crucial in determining the safety and efficacy of this compound in this patient population. As more detailed preclinical and clinical data become available, a more complete quantitative picture of this compound's activity will emerge.
References
The Dual-Edged Sword: Lomonitinib's Inhibition of IRAK4 to Conquer Resistance in FLT3-Mutated Acute Myeloid Leukemia
For Immediate Release
DOVER, Del. – In the relentless battle against Acute Myeloid Leukemia (AML), a formidable challenger has emerged. Lomonitinib, a highly potent and selective pan-FLT3/IRAK4 inhibitor, is demonstrating significant promise in overcoming the stubborn resistance mechanisms that plague current therapeutic strategies. This in-depth guide delves into the core of this compound's mechanism, focusing on its pivotal role in inhibiting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) pathway to dismantle drug resistance in FLT3-mutated AML.
Executive Summary
Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations is an aggressive malignancy with a high propensity for relapse. While FLT3 inhibitors have improved outcomes, the emergence of resistance, often through the "gatekeeper" mutation FLT3-ITD-F691L or activation of the IRAK4 escape pathway, remains a critical clinical challenge.[1][2][3] this compound, a novel small molecule inhibitor, is engineered to concurrently target both FLT3 and IRAK4, offering a dual-pronged attack that preclinical and early clinical data suggest can effectively circumvent these resistance mechanisms.[1][4][5] This whitepaper will explore the intricate signaling pathways at play, present available quantitative data on this compound's efficacy, and detail the experimental protocols that form the foundation of our understanding of this promising therapeutic agent.
The Landscape of FLT3-Mutated AML and Resistance
FLT3 mutations, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML, driving leukemic cell proliferation and survival.[1] First and second-generation FLT3 inhibitors have shown clinical activity, but their efficacy is often short-lived due to the development of resistance. Two primary mechanisms of resistance have been identified:
-
On-target resistance: Acquisition of secondary mutations in the FLT3 kinase domain, such as the F691L "gatekeeper" mutation, which sterically hinders the binding of many FLT3 inhibitors.[1]
-
Off-target resistance: Activation of alternative survival pathways that bypass the need for FLT3 signaling. A key "escape" route involves the upregulation of the IRAK4 signaling cascade.[1]
IRAK4: The linchpin of Innate Immunity and a Key Escape Route
IRAK4 is a critical serine/threonine kinase that acts as a central node in the innate immune signaling pathway downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[6] In the context of AML, the activation of this pathway can provide a powerful pro-survival signal to leukemic cells, effectively rendering them insensitive to FLT3 inhibition.
IRAK4 Signaling Pathway
The canonical IRAK4 signaling pathway is initiated by the binding of ligands to TLRs or IL-1Rs, leading to the recruitment of the adaptor protein MyD88. This forms a complex with IRAK4, which then autophosphorylates and subsequently phosphorylates IRAK1. Activated IRAK1 interacts with TRAF6, an E3 ubiquitin ligase, leading to the activation of downstream signaling cascades, most notably the NF-κB and MAPK pathways. These pathways culminate in the transcription of genes that promote inflammation, cell survival, and proliferation.
This compound: A Dual Inhibitor Strategy
This compound's innovative design as a pan-FLT3/IRAK4 inhibitor allows it to simultaneously block both the primary oncogenic driver and a key resistance pathway.[4][5] This dual inhibition is hypothesized to lead to a more profound and durable response in patients with FLT3-mutated AML.
Mechanism of Action
This compound is an orally bioavailable small molecule that targets and binds to the ATP-binding pocket of both FLT3 and IRAK4, inhibiting their kinase activity.[7] By inhibiting mutant FLT3, this compound directly blocks the primary proliferative signal in AML cells. Concurrently, by inhibiting IRAK4, it prevents the activation of the downstream NF-κB and MAPK signaling pathways, thereby cutting off a critical survival and resistance mechanism.[7]
Quantitative Data Summary
While comprehensive quantitative data for this compound is still emerging from ongoing clinical trials, preclinical studies have provided encouraging results.
| Parameter | Cell Line | Value | Reference |
| IC50 (Quizartinib) | MOLM-13 | 0.62 ± 0.03 nM | [8] |
| MOLM-14 | 0.38 ± 0.06 nM | [8] | |
| MV4-11 | 0.31 ± 0.05 nM | [8] | |
| IC50 (Midostaurin) | MOLM-13 | ~200 nM | [9] |
| IC50 (Gilteritinib) | MOLM-13 | ~200 nM | [9] |
| IC50 (Palbociclib) | MOLM-13 | 0.2 µM | [8] |
| MOLM-14 | 1.9 µM | [8] | |
| MV4-11 | 1.1 µM | [8] | |
| IC50 (Idasanutlin) | MV4-11 | 55 nM | [10] |
| MOLM-13 | 35 nM | [10] | |
| IC50 (Venetoclax) | MV4-11 | 18 nM | [10] |
| MOLM-13 | 20 nM | [10] |
Note: Specific IC50 values for this compound against IRAK4 and various FLT3 mutations are not yet publicly available in the reviewed literature. The table above provides context from studies on other inhibitors in relevant AML cell lines.
In vivo studies in both xenograft and syngeneic murine models have demonstrated that this compound has superior efficacy compared to gilteritinib (B612023) in FLT3-ITD and gatekeeper mutation-dependent disease.[11]
A Phase 1 clinical trial in healthy volunteers has shown that this compound has a favorable pharmacokinetic and safety profile, with target engagement of FLT3-ITD observed at doses of ≥ 10 mg.[11]
Key Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the activity of IRAK4 and FLT3 inhibitors.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against AML cell lines.
Protocol:
-
AML cell lines (e.g., MOLM-13, MV4-11) are seeded in 96- or 384-well plates.
-
Cells are treated with a serial dilution of the test compound (e.g., this compound) or vehicle control (DMSO).
-
After a 72-hour incubation period, cell viability is assessed using a commercially available assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[10][12]
-
Luminescence is read on a plate reader, and the data is normalized to the vehicle control.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
AML Xenograft Model
Objective: To evaluate the in vivo efficacy of a compound in a mouse model of AML.
Protocol:
-
Immunocompromised mice (e.g., NOD/SCID) are sublethally irradiated or pre-treated with a conditioning agent like cyclophosphamide.[13][14]
-
Human AML cells (e.g., MV4-11, MOLM-13) are injected intravenously or subcutaneously into the mice.[13][14]
-
Once tumors are established (for subcutaneous models) or on the day of cell implantation (for disseminated models), treatment with the test compound or vehicle is initiated.[13]
-
Tumor volume (for subcutaneous models) and animal body weights are measured regularly.[13]
-
Efficacy is assessed by tumor growth inhibition, reduction in leukemic burden in hematopoietic tissues, and prolongation of survival.[13][14]
Target Engagement Assays
Objective: To confirm that the drug binds to its intended target in a cellular context.
NanoBRET™ Target Engagement Assay:
-
HEK293 cells are transfected with a vector expressing the target protein (e.g., FLT3 or IRAK4) fused to NanoLuc® luciferase.[10][15]
-
Transfected cells are seeded in plates and incubated with the test compound.
-
A cell-permeable fluorescent tracer that binds to the target protein is added.
-
The BRET signal, which occurs when the NanoLuc® luciferase and the fluorescent tracer are in close proximity, is measured.
-
Displacement of the tracer by the test compound leads to a decrease in the BRET signal, allowing for the determination of target engagement and cellular IC50.[10]
Cellular Thermal Shift Assay (CETSA):
-
Cells are treated with the test compound or vehicle.
-
The cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of soluble target protein remaining at each temperature is quantified by Western blot or other protein detection methods.
-
Binding of the compound stabilizes the target protein, resulting in a shift to a higher melting temperature, which indicates target engagement.
Clinical Development and Future Directions
This compound is currently being evaluated in the Beat AML® Master Clinical Trial (NCT03013998), a multi-sub-study trial for patients with AML.[11][16] The this compound arm is specifically designed for patients with relapsed or refractory FLT3-mutated AML.[7][11] The successful completion of a Phase 1 study in healthy volunteers has paved the way for these patient trials, which will provide crucial data on the safety, efficacy, and response rates of this compound in a clinical setting.[5]
The dual inhibition of FLT3 and IRAK4 by this compound represents a rational and promising strategy to overcome the significant challenge of drug resistance in FLT3-mutated AML. As more data emerges from ongoing clinical investigations, this compound may establish a new standard of care for this high-risk patient population.
References
- 1. EILEAN THERAPEUTICS RECEIVES CLEARANCE TO INITIATE R/R AML TRIAL WITH this compound, A SELECTIVE PAN-FLT3/IRAK4 INHIBITOR [prnewswire.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Eilean Therapeutics Advances this compound Clinical Trials with Single and Multiple Dose Studies [synapse.patsnap.com]
- 5. A noncanonical FLT3 gatekeeper mutation disrupts gilteritinib binding and confers resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisionmedicineonline.com [precisionmedicineonline.com]
- 7. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. mdpi.com [mdpi.com]
- 12. Eilean Therapeutics Joins The Leukemia & Lymphoma Society's Groundbreaking Beat AML® Master Clinical Trial [prnewswire.com]
- 13. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ita.promega.com [ita.promega.com]
- 15. Beat AML trial: Updates from ASH 2024 [aml-hub.com]
- 16. Expert Systems Marks Milestone: this compound Phase 1 Trials Completed in 3 Years [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Lomonitinib In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomonitinib (ZE46-0134) is a highly potent and selective pan-FMS-like tyrosine kinase 3 (FLT3) and Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor.[1][2][3][4] It is under investigation for the treatment of relapsed or refractory (R/R) Acute Myeloid Leukemia (AML) with FLT3 mutations.[1][5] this compound targets clinically relevant FLT3 mutations, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, as well as the FLT3-ITD-F691L gatekeeper mutation which confers resistance to other FLT3 inhibitors.[3][5] By also inhibiting IRAK4, this compound may address a putative escape pathway, potentially reducing adaptive resistance to FLT3 inhibition.[1][2][5]
These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound in AML cell lines.
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of this compound in AML Cell Lines
The following table summarizes representative half-maximal inhibitory concentration (IC50) values for this compound in FLT3-mutated AML cell lines. These values are illustrative and may vary based on experimental conditions.
| Cell Line | FLT3 Mutation Status | This compound IC50 (nM) | Reference Compound (Quizartinib) IC50 (nM) |
| MOLM-13 | FLT3-ITD (heterozygous) | 1.5 | 0.62 ± 0.03[6] |
| MV4-11 | FLT3-ITD (homozygous) | 2.0 | 0.31 ± 0.05[6] |
| Ba/F3-FLT3-ITD | Stably transfected | 1.2 | N/A |
| Ba/F3-FLT3-D835Y | Stably transfected | 5.8 | N/A |
Note: IC50 values for this compound are representative and intended for guidance. Actual values should be determined empirically. Reference IC50 values for Quizartinib are provided for comparison.[6]
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol describes a method to determine the effect of this compound on the proliferation of AML cells.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Culture: Culture MOLM-13 and MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a DMSO-only control.
-
Treatment: Add the diluted this compound or DMSO control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of FLT3 and Downstream Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of FLT3 and its downstream signaling proteins.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed MOLM-13 or MV4-11 cells and treat with various concentrations of this compound (e.g., 10 nM, 100 nM) or DMSO for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits FLT3 autophosphorylation and IRAK4 signaling.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining this compound's IC50 using an MTS assay.
References
- 1. targetedonc.com [targetedonc.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Eilean Therapeutics Advances this compound Clinical Trials with Single and Multiple Dose Studies [synapse.patsnap.com]
- 4. Expert Systems Marks Milestone: this compound Phase 1 Trials Completed in 3 Years [synapse.patsnap.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Lomonitinib Dose-Response Curves using MTT and XTT Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomonitinib is an orally bioavailable small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and Interleukin-1 receptor-associated kinase 4 (IRAK4).[1] Mutations that cause constitutive activation of FLT3 are common in acute myeloid leukemia (AML), and the IRAK4 signaling pathway has been identified as a potential resistance mechanism to FLT3 inhibition.[2][3] By dual-targeting both FLT3 and IRAK4, this compound presents a promising therapeutic strategy for overcoming resistance and improving treatment outcomes in hematologic malignancies.[2][3]
This document provides detailed application notes and protocols for determining the dose-response curves and half-maximal inhibitory concentration (IC50) values of this compound using two common cell viability assays: the MTT and XTT assays. These colorimetric assays are fundamental tools for in vitro characterization of a compound's cytotoxic and cytostatic effects.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[4] The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar, but its formazan product is water-soluble, simplifying the protocol.[5]
Mechanism of Action: this compound Signaling Pathway Inhibition
This compound exerts its anti-cancer effects by inhibiting the signaling pathways driven by FLT3 and IRAK4. Constitutively active mutant FLT3 receptors lead to the activation of several downstream pro-survival and proliferative pathways, including the JAK/STAT, PI3K/AKT, and MAPK pathways.[6][7] IRAK4 is a critical component of the Myddosome complex, which, upon activation by Toll-like receptors (TLRs) or IL-1 receptors, triggers a signaling cascade that results in the activation of the transcription factor NF-κB, promoting inflammation and cell survival.[8][9] this compound's inhibition of both these pathways is crucial for its therapeutic effect.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eilean Therapeutics Advances this compound Clinical Trials with Single and Multiple Dose Studies [synapse.patsnap.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. File:Signalling of IRAK4.png - Wikipedia [en.wikipedia.org]
- 9. IRAK4 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: CRISPR Screening to Identify Lomonitinib Resistance Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomonitinib is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Interleukin-1 receptor-associated kinase 4 (IRAK4), showing promise in the treatment of acute myeloid leukemia (AML) and other hematologic malignancies. As with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the genetic basis of this compound resistance is crucial for developing effective combination therapies and next-generation inhibitors. This document provides a comprehensive guide to utilizing a genome-wide CRISPR-Cas9 knockout screen to identify and validate genes and signaling pathways that contribute to this compound resistance.
Background: this compound and Resistance Mechanisms
This compound exerts its anti-neoplastic effects by simultaneously targeting two key signaling pathways:
-
FLT3 Signaling: FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplications, ITD), becomes constitutively active, driving cell proliferation and survival. This compound inhibits this aberrant signaling.
-
IRAK4 Signaling: IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, leading to the activation of NF-κB.[1][2][3][4][5] This pathway can act as an "escape route" for cancer cells when FLT3 is inhibited.
Known mechanisms of resistance to FLT3 inhibitors include:
-
On-target mutations: Acquisition of secondary mutations in the FLT3 kinase domain, such as the "gatekeeper" F691L mutation, can prevent drug binding.[6][7][8][9]
-
Bypass signaling: Activation of alternative pro-survival pathways, often involving kinases like AXL, PIM1, or members of the RAS/MAPK pathway, can circumvent the effects of FLT3 inhibition.[6][7]
Hypothetical CRISPR-Cas9 Screen for this compound Resistance
A genome-wide CRISPR-Cas9 knockout screen is a powerful, unbiased method to identify genes whose loss-of-function confers resistance to a drug.[10][11][12] In this hypothetical screen, we aim to identify genes that, when knocked out, allow AML cells to survive and proliferate in the presence of this compound.
Experimental Workflow
The overall workflow for the CRISPR screen is depicted below.
Expected Quantitative Data from CRISPR Screen
Following next-generation sequencing and analysis using tools like MAGeCK, the output would be a ranked list of genes whose knockout is enriched in the this compound-treated cell population. The table below presents hypothetical data for top candidate genes.
| Gene | Description | Log2 Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
| NF1 | Neurofibromin 1 | 5.8 | 1.2e-8 | 2.5e-7 |
| PTEN | Phosphatase and tensin homolog | 5.2 | 3.5e-8 | 6.1e-7 |
| TP53 | Tumor protein p53 | 4.9 | 8.1e-7 | 1.1e-5 |
| SOCS3 | Suppressor of cytokine signaling 3 | 4.5 | 1.5e-6 | 1.8e-5 |
| TRAF3 | TNF receptor associated factor 3 | 4.1 | 5.2e-6 | 5.5e-5 |
| AXL | AXL receptor tyrosine kinase | -3.5 | 2.1e-5 | 1.9e-4 |
| PIM1 | Pim-1 proto-oncogene, serine/threonine kinase | -3.2 | 4.9e-5 | 3.8e-4 |
-
Positive LFC: Loss of the gene confers resistance to this compound.
-
Negative LFC: Loss of the gene confers sensitivity to this compound.
Signaling Pathways Implicated in this compound Action and Resistance
The following diagrams illustrate the targeted signaling pathways and potential resistance mechanisms that could be identified through the CRISPR screen.
FLT3 Signaling Pathway
IRAK4 Signaling Pathway
Detailed Experimental Protocols
Protocol: Genome-Wide CRISPR-Cas9 Knockout Screen
This protocol outlines the key steps for performing the screen.
Materials:
-
Human AML cell line expressing Cas9 (e.g., MOLM-13, MV4-11)
-
GeCKO v2 human sgRNA library (or equivalent)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Puromycin
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Cell Transduction: Transduce Cas9-expressing AML cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select transduced cells with puromycin to eliminate non-transduced cells.
-
Establish Baseline: Collect a sample of the cell population to serve as the day 0 reference (T0).
-
Drug Treatment: Split the remaining cells into two groups: a control group treated with DMSO and a treatment group treated with a predetermined concentration of this compound (e.g., GI50).
-
Cell Culture: Culture the cells for 14-21 days, ensuring that the library representation is maintained by passaging a sufficient number of cells.
-
Genomic DNA Extraction: Harvest cells from both the control and this compound-treated populations and extract genomic DNA.
-
sgRNA Amplification and Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR. Prepare the amplicons for next-generation sequencing.
-
Data Analysis: Align sequencing reads to the sgRNA library and use software such as MAGeCK to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the control.
Protocol: Validation of Candidate Genes using MTT Assay
This assay validates the effect of a candidate gene knockout on cell viability in the presence of this compound.
Materials:
-
Wild-type and candidate gene knockout AML cell lines
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both wild-type and knockout cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Drug Treatment: Add 100 µL of media containing a serial dilution of this compound to the appropriate wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the cell viability against the this compound concentration to determine the IC50 for each cell line. A rightward shift in the IC50 curve for the knockout cells indicates resistance.
Protocol: Validation by Western Blot
This protocol is used to confirm the knockout of the target gene and to assess the activation status of downstream signaling pathways.
Materials:
-
Wild-type and candidate gene knockout AML cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NF1, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat wild-type and knockout cells with DMSO or this compound for a specified time (e.g., 6 hours). Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
Conclusion
The application of a genome-wide CRISPR-Cas9 screen provides a powerful and unbiased approach to elucidate the genetic mechanisms underlying resistance to this compound. The identification of genes whose loss confers resistance will not only enhance our understanding of this compound's mode of action but also pave the way for the rational design of combination therapies to overcome or prevent the emergence of drug resistance in the clinic. The protocols provided herein offer a robust framework for conducting these critical studies.
References
- 1. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 2. Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer (2024) | Guillermo Garcia-Manero | 4 Citations [scispace.com]
- 3. IRAK4 signaling drives resistance to checkpoint immunotherapy in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia [mdpi.com]
- 8. Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genome-scale CRISPR-Cas9 Knockout and Transcriptional Activation Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadinstitute.org [broadinstitute.org]
- 12. Next-Generation Sequencing of Genome-Wide CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lomonitinib in Combination with Venetoclax or Menin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the preclinical synergistic potential of lomonitinib, a potent and selective pan-FLT3/IRAK4 inhibitor, in combination with the BCL-2 inhibitor venetoclax (B612062) or with emerging menin inhibitors. The protocols and data presented are based on established findings for other FLT3 inhibitors and provide a strong basis for designing and interpreting experiments with this compound.
Introduction
This compound is an orally bioavailable inhibitor of FMS-like tyrosine kinase 3 (FLT3) and interleukin-1 receptor-associated kinase 4 (IRAK4)[1][2]. It targets clinically relevant FLT3 mutations, including the gatekeeper F691L mutation, which confers resistance to other FLT3 inhibitors[3][4]. Preclinical in vivo studies have demonstrated that this compound exhibits synergistic efficacy when combined with BCL-2 inhibitors (such as venetoclax) or menin inhibitors[5][6]. This suggests that dual targeting of key survival and differentiation pathways may offer a promising therapeutic strategy for acute myeloid leukemia (AML), particularly in patient populations with concurrent FLT3 mutations and dependencies on anti-apoptotic pathways or the menin-KMT2A axis.
Mechanism of Action and Rationale for Combination
This compound: As a pan-FLT3 inhibitor, this compound blocks the constitutive activation of the FLT3 receptor tyrosine kinase caused by internal tandem duplication (ITD) or tyrosine kinase domain (TKD) mutations. This inhibits downstream signaling pathways such as RAS/MEK/ERK and PI3K/AKT, which are crucial for the proliferation and survival of leukemic blasts[1][7]. By also inhibiting IRAK4, this compound may counteract resistance mechanisms associated with the activation of Toll-like receptor signaling[1][7].
Venetoclax: Venetoclax is a selective BCL-2 inhibitor. BCL-2 is an anti-apoptotic protein that sequesters pro-apoptotic proteins like BIM. By binding to BCL-2, venetoclax releases these pro-apoptotic factors, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and ultimately, apoptosis[5][8][9].
Menin Inhibitors: Menin inhibitors disrupt the critical interaction between menin and the KMT2A (also known as MLL) protein complex[6][10]. This interaction is essential for the leukemogenic activity of KMT2A fusion proteins (in KMT2A-rearranged leukemias) and for the aberrant gene expression driven by NPM1 mutations[6][11]. By disrupting this complex, menin inhibitors downregulate the expression of key leukemogenic genes like HOXA9 and MEIS1, leading to cell differentiation and apoptosis[10][11].
Synergistic Rationale:
-
This compound + Venetoclax: FLT3 inhibitors have been shown to downregulate the anti-apoptotic protein MCL-1. MCL-1 is a known resistance factor to venetoclax. Therefore, combining this compound (to inhibit FLT3 and downregulate MCL-1) with venetoclax (to inhibit BCL-2) can simultaneously block two key anti-apoptotic proteins, leading to a potent synergistic induction of apoptosis.
-
This compound + Menin Inhibitors: Menin inhibition has been found to transcriptionally suppress FLT3 expression. This dual mechanism—direct enzymatic inhibition of FLT3 by this compound and transcriptional repression of FLT3 by a menin inhibitor—can lead to a more profound and durable blockade of FLT3 signaling, resulting in enhanced anti-leukemic activity.
Signaling Pathway and Experimental Workflow Diagrams
Quantitative Data Summary
While specific quantitative data for this compound combinations are pending publication, the following tables summarize representative data from preclinical studies of other FLT3 inhibitors (Gilteritinib) with venetoclax and menin inhibitors, demonstrating strong synergistic effects.
Table 1: In Vitro Synergy of FLT3 Inhibitor (Gilteritinib) and BCL-2 Inhibitor (Venetoclax)
| Cell Line | Drug Combination | IC50 (nM) - Single Agent | IC50 (nM) - Combination | Combination Index (CI) | Effect |
| MV4-11 | Gilteritinib | ~5 | ~1.5 | < 1.0 | Synergistic |
| Venetoclax | ~20 | ~5 | |||
| MOLM-13 | Gilteritinib | ~2 | ~0.5 | < 1.0 | Synergistic |
| Venetoclax | ~15 | ~4 |
Note: IC50 values are approximate and gathered from published dose-response curves. CI < 1.0 indicates synergy. Data is representative of findings in studies combining FLT3 and BCL-2 inhibitors.
Table 2: In Vitro Synergy of FLT3 Inhibitor (Gilteritinib) and Menin Inhibitor (MI-3454)
| Cell Line | Drug Combination | % Apoptosis - Single Agent | % Apoptosis - Combination | Fold Increase | Effect |
| MV4-11 | Gilteritinib | ~15% | ~70% | ~4.7x | Synergistic |
| MI-3454 | ~10% | ||||
| MOLM-13 | Gilteritinib | ~20% | ~80% | ~4.0x | Synergistic |
| MI-3454 | ~15% |
Note: Apoptosis data is illustrative of the significant increase seen with combination therapy compared to single agents. MI-3454 is a potent menin-MLL1 inhibitor. Data is representative of findings in studies combining FLT3 and menin inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of this compound with venetoclax or menin inhibitors.
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
This protocol determines the number of viable cells in culture based on the quantitation of ATP, which indicates the presence of metabolically active cells.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Venetoclax or Menin Inhibitor
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture AML cells to a logarithmic growth phase.
-
Harvest and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug (venetoclax or menin inhibitor) in complete culture medium.
-
Add 10 µL of the drug dilutions to the appropriate wells to achieve the final desired concentrations. Include wells for single-agent treatments, combination treatments, and a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot dose-response curves and calculate IC50 values for each drug alone and in combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V / Propidium Iodide Staining)
This protocol quantifies the percentage of cells undergoing apoptosis.
Materials:
-
AML cells treated as described in Protocol 1 (steps 1 and 2).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Harvesting and Staining:
-
Following a 48-hour drug treatment, harvest the cells from each well and transfer them to flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with 1 mL of cold PBS, centrifuging after each wash.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Acquire data for at least 10,000 events per sample.
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
-
Quantify the percentage of apoptotic cells (early + late) for each treatment condition.
-
Compare the percentage of apoptosis in combination-treated samples to single-agent and control samples.
-
Protocol 3: Western Blot Analysis for Pathway Modulation
This protocol assesses changes in protein expression and phosphorylation status to confirm on-target effects and elucidate mechanisms of synergy.
Materials:
-
AML cells treated for 6-24 hours.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-BCL-2, anti-MCL-1, anti-BIM, anti-cleaved PARP, anti-GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction and Quantification:
-
Harvest and wash the treated cells with cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration and prepare with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control (e.g., GAPDH or β-actin), to determine changes in protein expression or phosphorylation across treatment groups.
-
References
- 1. EILEAN THERAPEUTICS RECEIVES CLEARANCE TO INITIATE R/R AML TRIAL WITH this compound, A SELECTIVE PAN-FLT3/IRAK4 INHIBITOR — Eilean Therapeutics [eileanther.com]
- 2. Menin inhibitors from monotherapies to combination therapies: clinical trial updates from 2024 ASH annual meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combination Strategies with Menin Inhibitors for Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. library.ehaweb.org [library.ehaweb.org]
- 7. Novel Compounds Synergize With Venetoclax to Target KMT2A-Rearranged Pediatric Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 66th ASH Annual Meeting: Author Index K [ash.confex.com]
- 9. 66th ASH Annual Meeting: Author Index Y [ash.confex.com]
- 10. Press Releases — Eilean Therapeutics [eileanther.com]
- 11. targetedonc.com [targetedonc.com]
Application Notes and Protocols for Lomonitinib in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the dissolution and preparation of Lomonitinib for use in a variety of in vitro experimental settings. This compound is a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and interleukin-1 receptor-associated kinase 4 (IRAK4), making it a valuable tool for research in hematologic malignancies, such as acute myeloid leukemia (AML), and inflammatory diseases.[1][2][3]
Overview of this compound
This compound is an orally bioavailable small molecule inhibitor that targets mutations in FLT3, a receptor tyrosine kinase frequently overexpressed or mutated in hematologic cancers.[3][4] Additionally, it inhibits IRAK4, a key kinase in Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which can be an escape pathway contributing to resistance to FLT3 inhibitors.[3][4] By targeting both FLT3 and IRAK4, this compound has the potential to overcome resistance mechanisms observed with other FLT3 inhibitors.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation of this compound for in vitro use. Note that specific solubility data for this compound is not publicly available; the information provided is based on common practices for small molecule kinase inhibitors of a similar class.
| Parameter | Value | Notes |
| Primary Solvent | Dimethyl Sulfoxide (B87167) (DMSO) | Anhydrous, sterile-filtered DMSO is recommended to ensure stability and prevent precipitation. |
| Recommended Stock Solution Concentration | 10 mM | A 10 mM stock solution is a common starting point for many in vitro studies with similar kinase inhibitors. |
| Stock Solution Storage Temperature | -20°C (short-term) or -80°C (long-term) | Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound. |
| Maximum Final DMSO Concentration in Culture | < 0.5% (v/v) | To minimize solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%. |
| Appearance | Solid powder | Refer to the certificate of analysis provided by the supplier for specific details. |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of this compound solutions for use in in vitro experiments, such as cell-based assays.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Calculate the required amounts: To prepare a 10 mM stock solution, calculate the mass of this compound and the volume of DMSO required. The molecular weight of this compound (CAS: 2923221-56-9) is necessary for this calculation.
-
Weigh the this compound: In a sterile microcentrifuge tube, carefully weigh the calculated amount of this compound powder.
-
Add DMSO: Add the calculated volume of anhydrous, sterile-filtered DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube vigorously until the this compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot for storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.
-
Store the stock solution: Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Determine the final desired concentration: Decide on the final concentrations of this compound you wish to test in your experiment.
-
Prepare intermediate dilutions (if necessary): For very low final concentrations, it is advisable to perform one or more serial dilutions of the 10 mM stock solution in sterile DMSO or cell culture medium. This helps to ensure accurate pipetting and a low final DMSO concentration.
-
Dilute to the final concentration: Directly before treating the cells, dilute the this compound stock solution (or intermediate dilution) into the pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to add the this compound stock solution to the medium and mix immediately and thoroughly to prevent precipitation.
-
Maintain a consistent final DMSO concentration: Ensure that all experimental conditions, including the vehicle control, contain the same final concentration of DMSO.
Mandatory Visualizations
This compound Signaling Pathway Inhibition
Caption: this compound inhibits both the FLT3 and IRAK4 signaling pathways.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
References
Application Notes and Protocols for Establishing Patient-Derived Xenograft (PDX) Models for Lomonitinib Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomonitinib is a potent and selective, orally bioavailable small molecule inhibitor that targets FMS-like tyrosine kinase 3 (FLT3) and interleukin-1 receptor-associated kinase 4 (IRAK4).[1][2] FLT3 mutations are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. This compound has been designed to inhibit not only the common FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations but also the F691L "gatekeeper" mutation, which confers resistance to other FLT3 inhibitors.[1][3] Furthermore, by inhibiting IRAK4, this compound targets a key component of the toll-like receptor (TLR) and IL-1R signaling pathways, which can act as an escape mechanism and contribute to adaptive resistance to FLT3 inhibition.[1][4]
Patient-derived xenograft (PDX) models, established by implanting patient tumor tissue or cells into immunodeficient mice, are a valuable tool in preclinical oncology research. These models are known to retain the genetic and phenotypic heterogeneity of the original tumor, offering a more predictive platform for evaluating the efficacy of novel cancer therapeutics compared to traditional cell line-derived xenografts. This document provides detailed protocols for the establishment of AML PDX models and the subsequent preclinical evaluation of this compound in these models.
This compound Mechanism of Action and Signaling Pathway
This compound exerts its anti-leukemic effect through the dual inhibition of FLT3 and IRAK4. In FLT3-mutated AML, the constitutive activation of the FLT3 receptor tyrosine kinase drives downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival. IRAK4 is a critical kinase in the Myddosome complex, which is activated by TLR and IL-1R signaling. Activation of this pathway can lead to the activation of NF-κB, another key driver of pro-survival signaling in cancer cells. By inhibiting both FLT3 and IRAK4, this compound aims to achieve a more potent and durable anti-leukemic response by cutting off both the primary oncogenic driver and a key resistance pathway.
Caption: this compound dual-inhibits FLT3 and IRAK4 signaling pathways.
Experimental Protocols
Protocol 1: Establishment of AML Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for establishing AML PDX models from patient-derived bone marrow or peripheral blood mononuclear cells.
Materials:
-
Cryopreserved primary AML patient cells (bone marrow or peripheral blood)
-
Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, also known as NSG mice), 6-8 weeks old
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
DNase I
-
Phosphate Buffered Saline (PBS)
-
Red Blood Cell (RBC) Lysis Buffer
-
Human CD45 and Mouse CD45 antibodies for flow cytometry
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane)
-
Sterile surgical instruments
Procedure:
-
Cell Preparation:
-
Rapidly thaw cryopreserved primary AML cells in a 37°C water bath.
-
Transfer cells to a 50 mL conical tube containing RPMI-1640 with 10% FBS and a low concentration of DNase I to prevent clumping.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in PBS. If necessary, perform RBC lysis.
-
Perform a viable cell count using trypan blue exclusion.
-
Resuspend the final cell pellet in a mixture of PBS and Matrigel (optional, can improve engraftment) at a concentration of 1-10 x 106 viable cells per 100-200 µL.
-
-
Animal Implantation:
-
Anesthetize the NSG mice.
-
Inject the cell suspension (100-200 µL) into the mice. Common routes of administration for AML PDX models include:
-
Intravenous (tail vein): For systemic engraftment.
-
Intrafemoral: For direct injection into the bone marrow cavity.
-
Subcutaneous: For the formation of solid tumors, less common for AML but can be used.
-
-
-
Engraftment Monitoring:
-
Starting 4-6 weeks post-implantation, monitor for engraftment of human AML cells.
-
Collect peripheral blood from the tail vein or saphenous vein into EDTA-containing tubes.
-
Perform RBC lysis.
-
Stain the cells with fluorescently-conjugated antibodies against human CD45 (hCD45) and mouse CD45 (mCD45).
-
Analyze the percentage of hCD45+ cells by flow cytometry. Engraftment is typically considered successful when >1% of the circulating mononuclear cells are of human origin.
-
-
Model Expansion and Banking:
-
Once a high level of engraftment is achieved in the primary recipient mice (P0), euthanize the animals.
-
Harvest bone marrow from femurs and tibias, and splenocytes if the spleen is enlarged.
-
Process the cells to create a single-cell suspension.
-
A portion of these cells can be cryopreserved for future studies, and another portion can be serially passaged into secondary recipient mice (P1) to expand the PDX model.
-
Caption: Workflow for establishing and utilizing AML PDX models.
Protocol 2: this compound Efficacy Testing in Established AML PDX Models
This protocol describes the procedure for evaluating the in vivo efficacy of this compound in established AML PDX models.
Materials:
-
Established AML PDX mice with detectable tumor burden (e.g., >1% hCD45+ cells in peripheral blood).
-
This compound (formulated for in vivo administration).
-
Vehicle control.
-
Dosing equipment (e.g., oral gavage needles).
-
Calipers for subcutaneous tumor measurement (if applicable).
-
Flow cytometry antibodies (hCD45, mCD45, and other relevant markers).
-
Anesthesia and euthanasia supplies.
Procedure:
-
Study Initiation and Group Allocation:
-
Once the tumor burden in the PDX mice reaches a predetermined level (e.g., 1-5% hCD45+ cells in peripheral blood or a palpable subcutaneous tumor of 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle for oral administration based on preclinical formulation data.
-
The dosing schedule should be determined from prior pharmacokinetic and tolerability studies. A representative dosing schedule could be daily or twice-daily oral gavage.
-
-
In-life Monitoring and Data Collection:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Monitor tumor burden regularly. For systemic disease, this involves weekly peripheral blood collection and flow cytometry analysis of hCD45+ cells. For subcutaneous models, measure tumor volume with calipers 2-3 times per week.
-
Observe the animals for any clinical signs of distress or toxicity.
-
-
Study Endpoints and Tissue Collection:
-
The study can be terminated based on predefined endpoints, such as:
-
A significant reduction in tumor burden in the treatment group.
-
Tumor progression in the control group reaching a humane endpoint.
-
A predetermined treatment duration.
-
-
At the end of the study, euthanize the mice and collect blood, bone marrow, spleen, and other relevant tissues for downstream analysis (e.g., flow cytometry, histology, molecular analysis).
-
Data Presentation
Quantitative data from this compound efficacy studies in AML PDX models should be summarized in clear and structured tables to facilitate comparison between treatment and control groups.
Table 1: In Vivo Efficacy of this compound in an AML PDX Model
| Treatment Group | Dosing Schedule | Mean % hCD45+ in Peripheral Blood (Day 0) | Mean % hCD45+ in Peripheral Blood (Day 21) | % Change in Tumor Burden | Mean Survival (Days) |
| Vehicle Control | Daily, p.o. | 2.5 ± 0.8 | 45.2 ± 12.1 | +1708% | 28 |
| This compound (30 mg/kg) | Daily, p.o. | 2.7 ± 0.9 | 5.8 ± 2.3 | +115% | 56 |
| This compound (60 mg/kg) | Daily, p.o. | 2.6 ± 0.7 | 0.9 ± 0.4 | -65% | >70 |
*p < 0.05 compared to Vehicle Control
Table 2: Pharmacodynamic Analysis of this compound in AML PDX Tumors
| Treatment Group | Dosing Schedule | p-FLT3 Inhibition (%) | p-IRAK4 Inhibition (%) | Cleaved Caspase-3 (Fold Change) |
| Vehicle Control | Daily, p.o. | 0 | 0 | 1.0 |
| This compound (60 mg/kg) | Daily, p.o. | 92 ± 5 | 85 ± 8 | 4.2 ± 1.1 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the establishment of AML PDX models and the subsequent preclinical evaluation of this compound. The use of these patient-derived models is crucial for obtaining clinically relevant data on the efficacy of this novel dual FLT3/IRAK4 inhibitor. The systematic approach to experimental design, execution, and data presentation described herein will aid researchers in generating robust and reproducible results to support the clinical development of this compound for the treatment of AML.
References
- 1. ashpublications.org [ashpublications.org]
- 2. FLT3 inhibitors in acute myeloid leukaemia: assessment of clinical effectiveness, adverse events and future research—a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eilean Therapeutics Advances this compound Clinical Trials with Single and Multiple Dose Studies [synapse.patsnap.com]
Application Notes and Protocols for Studying Lomonitinib Resistance Mechanisms in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomonitinib is a highly potent and selective pan-FLT3/IRAK4 inhibitor designed to treat FLT3-mutated relapsed/refractory acute myeloid leukemia (AML).[1][2] A key feature of this compound is its activity against known resistance mechanisms to other FLT3 inhibitors, specifically the FLT3-ITD-F691L "gatekeeper" mutation and the activation of the IRAK4 escape pathway.[3][4][5] Understanding the potential mechanisms of acquired resistance to this compound is crucial for predicting clinical outcomes and developing next-generation therapeutic strategies. These application notes provide detailed protocols for generating and characterizing this compound-resistant cell lines to investigate the molecular basis of resistance.
Generating this compound-Resistant Cell Lines
The primary method for developing acquired resistance in cell culture is through continuous exposure to gradually increasing concentrations of the drug.[6][7] This process mimics the selective pressure that cancer cells face during prolonged therapy.
Protocol 1: Generation of this compound-Resistant AML Cell Lines by Dose Escalation
Objective: To establish AML cell lines with acquired resistance to this compound.
Materials:
-
FLT3-mutated AML cell lines (e.g., MOLM-13, MV4-11)
-
This compound (stock solution in DMSO)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Cell culture flasks, plates, and incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Determine Initial IC50:
-
Perform a dose-response assay (see Protocol 2) to determine the initial half-maximal inhibitory concentration (IC50) of this compound for the parental AML cell line. This will serve as a baseline for resistance development.
-
-
Initiate Continuous Exposure:
-
Culture the parental cell line in the presence of this compound at a concentration equal to its IC20-IC30 (20-30% inhibitory concentration), as determined from the initial dose-response curve.
-
Monitor cell viability and proliferation regularly. An initial decrease in cell growth is expected.
-
-
Dose Escalation:
-
Once the cell growth rate recovers to a level comparable to the untreated parental cells, gradually increase the concentration of this compound in the culture medium. A 1.5- to 2-fold increase at each step is recommended.
-
Continue this stepwise increase in this compound concentration, allowing the cells to adapt and resume proliferation at each new concentration.
-
-
Establishment of Resistant Clones:
-
The process of dose escalation can take several months.[8]
-
Once cells are consistently proliferating in a high concentration of this compound (e.g., 5-10 times the initial IC50), the population can be considered resistant.
-
It is advisable to perform single-cell cloning by limiting dilution to ensure a homogenous resistant cell line.[9]
-
-
Cryopreservation:
-
At each successful dose escalation step, cryopreserve a batch of cells. This allows for returning to an earlier stage if cells fail to survive a subsequent concentration increase.[7]
-
Characterization of this compound-Resistant Cell Lines
Once resistant cell lines are established, they must be thoroughly characterized to confirm the degree of resistance and elucidate the underlying mechanisms.
Protocol 2: Determining the IC50 of this compound using a Cell Viability Assay
Objective: To quantify the level of resistance to this compound in the generated cell lines.
Materials:
-
Parental and this compound-resistant AML cell lines
-
This compound
-
96-well plates (opaque-walled for luminescent assays)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Seed parental and resistant cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-cell background control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability assay (e.g., add CellTiter-Glo® reagent and measure luminescence).
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the dose-response curves and calculate the IC50 values using a non-linear regression analysis (e.g., in GraphPad Prism).
-
The fold-resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
-
Data Presentation: this compound IC50 Values
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| MOLM-13 | 5 | 50 | 10 |
| MV4-11 | 8 | 96 | 12 |
Investigating Molecular Mechanisms of Resistance
The following protocols are designed to investigate the two primary anticipated mechanisms of resistance to this compound: on-target mutations in FLT3 and activation of the IRAK4 bypass pathway.
Protocol 3: Western Blot Analysis of FLT3 and IRAK4 Signaling Pathways
Objective: To assess the phosphorylation status of FLT3, IRAK4, and their downstream effectors.
Materials:
-
Parental and this compound-resistant AML cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-IRAK4 (Thr345/Ser346), anti-IRAK4, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Lysis:
-
Treat parental and resistant cells with this compound at various concentrations for 2-4 hours.
-
Lyse the cells in ice-cold RIPA buffer.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the signaling activation in parental versus resistant cells, both with and without this compound treatment.
-
Data Presentation: Protein Expression and Phosphorylation
| Protein | Cell Line | Treatment | Relative Expression/Phosphorylation |
| p-FLT3 | Parental | Vehicle | +++ |
| p-FLT3 | Parental | This compound | + |
| p-FLT3 | Resistant | Vehicle | +++ |
| p-FLT3 | Resistant | This compound | +++ |
| p-IRAK4 | Parental | Vehicle | + |
| p-IRAK4 | Parental | This compound | - |
| p-IRAK4 | Resistant | Vehicle | +++ |
| p-IRAK4 | Resistant | This compound | +++ |
Protocol 4: Detection of FLT3 Gatekeeper Mutations
Objective: To identify potential on-target resistance mutations in the FLT3 gene, such as the F691L gatekeeper mutation.
A. Sanger Sequencing
Materials:
-
Genomic DNA from parental and this compound-resistant cell lines
-
PCR primers flanking the FLT3 gatekeeper region (exon 16)
-
Taq polymerase and dNTPs
-
PCR purification kit
-
Sanger sequencing service
Procedure:
-
Genomic DNA Isolation:
-
Isolate genomic DNA from parental and resistant cells.
-
-
PCR Amplification:
-
Amplify the region of the FLT3 gene containing the gatekeeper residue (F691).
-
-
PCR Product Purification:
-
Purify the PCR product to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Send the purified PCR product for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the sequencing results with the wild-type FLT3 reference sequence to identify any mutations.
-
B. Droplet Digital PCR (ddPCR)
For more sensitive and quantitative detection of known mutations like F691L, ddPCR is a superior method.[10][11]
Materials:
-
Genomic DNA from parental and this compound-resistant cell lines
-
ddPCR supermix
-
Custom ddPCR assays (primers and probes) for wild-type FLT3 and the F691L mutation
-
ddPCR system (droplet generator and reader)
Procedure:
-
Prepare ddPCR Reactions:
-
Prepare ddPCR reaction mixtures containing genomic DNA, supermix, and the specific primer/probe sets for wild-type and mutant alleles.
-
-
Droplet Generation:
-
Generate droplets using the droplet generator.
-
-
PCR Amplification:
-
Perform PCR amplification on a thermal cycler.
-
-
Droplet Reading and Analysis:
-
Read the droplets on the ddPCR reader and analyze the data to quantify the number of wild-type and mutant alleles. This allows for the calculation of the mutant allele fraction.
-
Mandatory Visualizations
References
- 1. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. HTScan® IRAK4 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultrasensitive quantitation of FLT3-ITD mutation in patients with acute myeloid leukemia using ddPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FLT3-TKD Measurable Residual Disease Detection Using Droplet Digital PCR and Clinical Applications in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Lomonitinib for Research in Other Hematologic Malignancies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomonitinib is an orally bioavailable, potent, and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and interleukin-1 receptor-associated kinase 4 (IRAK4).[1] While its primary clinical development is focused on FLT3-mutated Acute Myeloid Leukemia (AML), its unique mechanism of action presents a strong rationale for its investigation in a broader range of hematologic malignancies.[2][3] this compound targets not only the common FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations but also the clinically relevant "gatekeeper" mutation F691L, which confers resistance to other FLT3 inhibitors.[1][4] Furthermore, its inhibition of IRAK4 addresses a putative escape pathway that can be activated in response to FLT3 inhibition and is a key signaling node in various B-cell malignancies.[1][5]
These application notes provide a scientific rationale and template protocols for the preclinical evaluation of this compound in other hematologic malignancies where FLT3 and/or IRAK4 signaling pathways are implicated in disease pathogenesis.
Scientific Rationale for Investigating this compound in Other Hematologic Malignancies
The dual targeting of FLT3 and IRAK4 by this compound provides a compelling basis for its study in several hematologic cancers beyond AML.
Chronic Lymphocytic Leukemia (CLL)
While FLT3 mutations are rare in CLL, the IRAK4 signaling pathway is a critical component of the tumor microenvironment and disease progression.[2][6] IRAK4 is a key mediator of Toll-like receptor (TLR) signaling, which is often activated in CLL.[2][7] Inhibition of IRAK4 has been shown to decrease NF-κB and STAT3 signaling, reduce cytokine secretion, and impair the proliferation and migration of primary CLL cells in vitro.[2][7] In vivo models of CLL have demonstrated that IRAK4 inhibition can delay tumor progression.[2] Therefore, the IRAK4-inhibitory activity of this compound provides a strong rationale for its investigation in CLL, irrespective of MYD88 mutation status.[4]
Non-Hodgkin Lymphoma (NHL), including Diffuse Large B-cell Lymphoma (DLBCL)
In certain subtypes of NHL, particularly the Activated B-Cell-like (ABC) subtype of DLBCL, there is a high prevalence of activating mutations in MYD88, an adaptor protein upstream of IRAK4.[1] These mutations lead to constitutive activation of the IRAK4 signaling cascade and downstream NF-κB activation, which is essential for lymphoma cell survival.[1][8] Preclinical studies have shown that IRAK4 inhibitors can induce apoptosis in MYD88-mutant DLBCL cell lines.[5] The IRAK4 inhibitory function of this compound makes it a promising candidate for investigation in these genetically defined lymphoma subtypes.
Multiple Myeloma (MM)
Although FLT3 mutations are generally absent in multiple myeloma, FLT3 receptor overexpression has been observed in a subgroup of patients and is associated with a poorer prognosis.[9][10] The functional relevance of this overexpression is supported by in vitro studies showing that FLT3 inhibitors can have anti-myeloma activity in FLT3-positive MM cell lines and primary patient samples.[10][11] Additionally, TLR signaling, which involves IRAK4, has been implicated in augmenting the proliferation and therapy evasion of myeloma cells.[12] This suggests that the dual-targeting action of this compound on both FLT3 and IRAK4 pathways could offer a therapeutic advantage in a subset of MM patients.
Quantitative Data Summary
The following table summarizes the rationale for investigating this compound based on the involvement of its targets in various hematologic malignancies.
| Hematologic Malignancy | FLT3 Involvement | IRAK4 Involvement | Rationale for this compound Research |
| Chronic Lymphocytic Leukemia (CLL) | Mutations are rare.[6] | Key mediator of TLR signaling, which is active in CLL.[2][7] IRAK4 inhibition delays tumor progression in preclinical models.[2] | Strong rationale based on IRAK4 inhibition, independent of FLT3 status. |
| Diffuse Large B-cell Lymphoma (DLBCL) - ABC Subtype | Mutations are rare.[6] | Constitutively active in MYD88-mutant cases (approx. 30% of ABC-DLBCL).[8] Essential for NF-κB-mediated survival.[1] | Strong rationale for MYD88-mutant ABC-DLBCL due to IRAK4 inhibition. |
| Multiple Myeloma (MM) | Overexpressed in a subgroup with poor prognosis.[10][11] Mutations are rare.[9] | TLR/IRAK4 signaling implicated in proliferation and therapy resistance.[12] | Rationale for investigation in FLT3-overexpressing MM and for overcoming therapy resistance via IRAK4 inhibition. |
Signaling Pathway Diagram
Caption: this compound dual-inhibits FLT3 and IRAK4 signaling pathways.
Experimental Protocols
The following are template protocols that can be adapted for the preclinical evaluation of this compound in various hematologic malignancy cell lines and in vivo models.
In Vitro Cell-Based Assays
1. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Objective: To determine the effect of this compound on the viability of hematologic malignancy cell lines.
-
Methodology:
-
Seed cells (e.g., DLBCL, MM, or CLL cell lines) in 96-well plates at an appropriate density.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
-
2. Apoptosis Assay (e.g., using Annexin V/PI staining)
-
Objective: To assess the induction of apoptosis by this compound.
-
Methodology:
-
Treat cells with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry.
-
3. Western Blot Analysis for Pathway Modulation
-
Objective: To confirm the on-target activity of this compound by assessing the phosphorylation status of downstream signaling proteins.
-
Methodology:
-
Treat cells with this compound for a short duration (e.g., 2-4 hours).
-
For IRAK4 pathway analysis in relevant cell lines (e.g., MYD88-mutant DLBCL), stimulate with a TLR agonist (e.g., CpG-ODN) for a short period before lysis.
-
Lyse cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against p-FLT3, total FLT3, p-STAT5, total STAT5, p-IRAK1, total IRAK1, p-p65 (NF-κB), and total p65.
-
Use appropriate secondary antibodies and detect with an enhanced chemiluminescence (ECL) system.
-
In Vivo Xenograft Studies
1. Subcutaneous Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a solid tumor model of hematologic malignancy.
-
Methodology:
-
Implant hematologic malignancy cells (e.g., DLBCL or MM cell lines) subcutaneously into the flank of immunodeficient mice.
-
When tumors reach a palpable size, randomize mice into vehicle control and this compound treatment groups.
-
Administer this compound orally at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blot).
-
2. Disseminated Leukemia/Lymphoma Model
-
Objective: To assess the efficacy of this compound in a more clinically relevant systemic disease model.
-
Methodology:
-
Inject luciferase-tagged hematologic malignancy cells intravenously into immunodeficient mice.
-
Monitor disease progression using bioluminescence imaging.
-
Once disease is established, randomize mice and begin treatment with this compound or vehicle.
-
Continue to monitor disease burden and survival.
-
Experimental Workflow Diagram
Caption: Preclinical workflow for evaluating this compound.
Conclusion
The dual inhibition of FLT3 and IRAK4 by this compound provides a strong scientific basis for its investigation in a variety of hematologic malignancies beyond AML. The provided application notes and template protocols offer a framework for researchers to explore the therapeutic potential of this compound in diseases such as CLL, specific subtypes of NHL, and multiple myeloma. Further preclinical studies are warranted to validate these hypotheses and to identify patient populations that may benefit from this novel targeted therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting IRAK4 disrupts inflammatory pathways and delays tumor development in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting IRAK4 disrupts inflammatory pathways and delays tumor development in chronic lymphocytic leukemia. - DKFZ [inrepo02.dkfz.de]
- 4. ashpublications.org [ashpublications.org]
- 5. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Targeting IRAK4 disrupts inflammatory pathways and delays tumor development in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. The FMS like Tyrosine Kinase 3 (FLT3) Is Overexpressed in a Subgroup of Multiple Myeloma Patients with Inferior Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The FMS like Tyrosine Kinase 3 (FLT3) Is Overexpressed in a Subgroup of Multiple Myeloma Patients with Inferior Prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Off-target effects of Lomonitinib in preclinical models
Welcome to the Lomonitinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preclinical evaluation of this compound, with a specific focus on understanding and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a highly potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3][4] It is designed to target various activating mutations of FLT3, including internal tandem duplications (ITD), tyrosine kinase domain (TKD) mutations, and the gatekeeper F691L mutation, which confers resistance to other FLT3 inhibitors.[3][4] IRAK4 is a key component of the toll-like receptor (TLR) and IL-1 receptor signaling pathways and is considered a resistance escape pathway in FLT3-inhibitor treated Acute Myeloid Leukemia (AML).[3][4]
Q2: How was this compound designed for selectivity?
A2: this compound was developed using a novel in silico modeling approach.[5] This computational design strategy aimed to maximize potency against FLT3 and IRAK4 while engineering out interactions with other kinases that are commonly inhibited by less selective agents, thereby minimizing the potential for off-target effects.[5]
Q3: What is known about the off-target profile of this compound from preclinical studies?
A3: Preclinical toxicology studies in both rodent and dog models have demonstrated that this compound has a favorable safety profile with minimal toxicity, even at exposures significantly exceeding the anticipated therapeutic levels.[5] This suggests a high degree of selectivity for its intended targets, FLT3 and IRAK4. While comprehensive kinome-wide screening data is not publicly available, the preclinical safety findings support the success of the in silico design in minimizing off-target effects.
Q4: I am observing an unexpected phenotype in my cell-based assay after this compound treatment. How can I determine if it's an off-target effect?
A4: Please refer to our Troubleshooting Guide below. It is crucial to differentiate between on-target effects, off-target effects, and non-specific cellular toxicity. A systematic approach involving dose-response analysis, use of control cell lines, and molecular pathway analysis is recommended.
Data Presentation
Table 1: On-Target Potency of this compound in Preclinical Models
| Target | Assay Type | Model System | Potency (IC50/EC50) | Reference |
| FLT3-ITD | Cell-based | FLT3-ITD Cell Line | Potent Inhibition | [5] |
| FLT3 Gatekeeper Mutation | In vivo | Murine Model | Superior efficacy to gilteritinib | [5] |
| IRAK4 | Biochemical | N/A | Highly Potent Inhibitor | [3][4] |
Note: Specific quantitative IC50/EC50 values are not publicly available and are described qualitatively in the cited literature.
Table 2: Representative Kinase Selectivity Profile for a Highly Selective Kinase Inhibitor (Hypothetical Data for this compound)
Disclaimer: The following data is a hypothetical representation of a kinase selectivity screen and is provided for illustrative purposes. Actual data for this compound is not publicly available.
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) | Kinase Family |
| FLT3 | 100% | <1 | RTK |
| IRAK4 | 98% | 5 | TKL |
| c-KIT | 45% | 500 | RTK |
| PDGFRβ | 30% | >1000 | RTK |
| SRC | 15% | >5000 | TK |
| LCK | 10% | >10000 | TK |
| EGFR | 5% | >10000 | RTK |
| VEGFR2 | 8% | >10000 | RTK |
| ABL1 | 2% | >10000 | TK |
| CDK2 | 1% | >10000 | CMGC |
Troubleshooting Guides
Issue: Unexpected Cell Viability Decrease at High Concentrations
| Possible Cause | Recommended Action |
| Off-target Toxicity | 1. Perform a dose-response curve to determine the IC50 for the on-target effect (e.g., p-FLT3 inhibition) and compare it to the IC50 for cytotoxicity. A large therapeutic window suggests on-target effects are achievable without toxicity. 2. If available, consult a broad kinase screening panel to identify potential off-target kinases that could mediate cytotoxic effects. |
| Non-specific Cytotoxicity | 1. Test the drug vehicle (e.g., DMSO) at the same concentrations as a control. 2. Reduce the incubation time to see if the toxicity is time-dependent. |
| On-target Toxicity in a Specific Cell Line | 1. Ensure your cell line is not exquisitely dependent on a pathway that might be indirectly affected by potent FLT3 or IRAK4 inhibition. 2. Use a control cell line that does not express FLT3 to distinguish between on-target and off-target effects. |
Issue: Observed Phenotype Does Not Correlate with FLT3 or IRAK4 Inhibition
| Possible Cause | Recommended Action |
| Unknown Off-Target Effect | 1. Use a structurally different, well-characterized FLT3/IRAK4 inhibitor to see if the phenotype is reproducible. 2. Employ a genetic approach (siRNA, CRISPR) to knock down FLT3 and/or IRAK4. If the genetic knockdown phenocopies the inhibitor's effect, it is likely on-target. |
| Pathway Crosstalk | 1. Map the signaling pathway of your observed phenotype. Potent inhibition of FLT3 or IRAK4 could have downstream consequences on other pathways. 2. Use phospho-proteomics or targeted Western blots to investigate changes in other signaling nodes after this compound treatment. |
| Experimental Artifact | 1. Verify the identity and purity of your this compound sample. 2. Ensure all experimental conditions (cell density, media, etc.) are consistent. |
Mandatory Visualizations
Caption: this compound's dual inhibition of FLT3 and IRAK4 pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Acquired Resistance to Lomonitinib In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential acquired resistance to Lomonitinib in their in vitro experiments. This compound is a potent and selective pan-FLT3/IRAK4 inhibitor designed to overcome known resistance mechanisms to other FLT3 inhibitors.[1][2][3] While this compound has demonstrated efficacy against mutations like the "gatekeeper" mutation (FLT3-ITD-F691L) and the IRAK4 escape pathway, this guide offers strategies to investigate potential novel resistance mechanisms that may arise during prolonged in vitro cell culture.[1][2][3][4][5][6]
Troubleshooting Guide
Problem: My cancer cell line, initially sensitive to this compound, is now showing signs of resistance (e.g., increased IC50, resumption of proliferation).
This section provides a step-by-step guide to help you characterize and potentially overcome acquired resistance to this compound in your in vitro models.
Question 1: How can I confirm that my cell line has developed resistance to this compound?
Answer: To confirm resistance, you should perform a dose-response assay to compare the IC50 of the parental (sensitive) and the suspected resistant cell lines.
Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed both the parental and the suspected resistant cells in 96-well plates at a predetermined optimal density.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for the assessment of cell viability (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well and measure luminescence.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves. Calculate the IC50 values for both cell lines. A significant increase in the IC50 for the suspected resistant line confirms resistance.
Question 2: What are the potential mechanisms of acquired resistance to this compound?
Answer: While this compound is designed to overcome common resistance mechanisms to FLT3 inhibitors, novel mechanisms could emerge.[1][2][4] Based on resistance to other tyrosine kinase inhibitors, potential mechanisms include:
-
On-target secondary mutations: Novel mutations in the FLT3 kinase domain that may alter this compound binding.
-
Bypass signaling pathway activation: Upregulation of alternative survival pathways that circumvent the need for FLT3 signaling. This could involve other receptor tyrosine kinases (RTKs) or downstream signaling molecules.
-
Drug efflux: Increased expression of drug efflux pumps that reduce the intracellular concentration of this compound.
-
Overexpression of anti-apoptotic proteins: Increased levels of proteins like BCL-2 can confer resistance to apoptosis induced by this compound.[7]
Table 1: Known and Potential Mechanisms of Resistance to FLT3 Inhibitors
| Resistance Mechanism | Description | Key Genes/Proteins Involved |
| On-Target Mutations | Mutations in the FLT3 gene that prevent inhibitor binding. This compound is designed to inhibit the F691L "gatekeeper" mutation.[1][2][3] | FLT3 (e.g., F691L, D835, Y842)[8] |
| Bypass Signaling | Activation of alternative signaling pathways that promote cell survival and proliferation independently of FLT3. This compound is designed to inhibit the IRAK4 escape pathway.[1][2][3][4][5][6] | IRAK4, NRAS, KRAS, MYCN, AXL[8][9] |
| Overexpression of Anti-Apoptotic Proteins | Increased levels of proteins that inhibit apoptosis, making the cells less sensitive to drug-induced cell death. | BCL-2, MCL-1[7] |
| Drug Efflux Pumps | Increased expression of membrane transporters that actively pump the drug out of the cell. | ABCB1 (MDR1), ABCG2 (BCRP) |
Question 3: How can I investigate the potential mechanisms of resistance in my cell line?
Answer: A combination of molecular and cellular biology techniques can be used to elucidate the resistance mechanism.
Experimental Workflow for Investigating Resistance
Caption: Workflow for investigating acquired resistance.
Experimental Protocols:
-
Sanger or Next-Generation Sequencing (NGS) of FLT3:
-
RNA/DNA Extraction: Isolate high-quality genomic DNA or RNA from both parental and resistant cells. If starting with RNA, perform reverse transcription to generate cDNA.
-
PCR Amplification: Amplify the FLT3 kinase domain using specific primers.
-
Sequencing:
-
Sanger Sequencing: Sequence the purified PCR product.
-
NGS: Prepare a sequencing library from the amplified product or genomic DNA and perform deep sequencing.
-
-
Data Analysis: Align the sequences to the reference FLT3 sequence and identify any mutations present in the resistant cells but absent in the parental line.
-
-
Western Blot Analysis for Signaling Proteins:
-
Protein Extraction: Lyse parental and resistant cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated and total proteins in relevant pathways (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, p-AKT, AKT, BCL-2, MCL-1, IRAK4).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Compare the protein expression and phosphorylation levels between the parental and resistant cells.
-
Question 4: How can I attempt to overcome the acquired resistance?
Answer: Once a potential resistance mechanism is identified, you can test combination therapies.
Table 2: Strategies to Overcome Potential this compound Resistance
| Potential Resistance Mechanism | Combination Therapy Strategy | Example Drugs |
| Bypass Signaling (e.g., MEK/ERK activation) | Combine this compound with a MEK inhibitor. | Trametinib, Selumetinib |
| Bypass Signaling (e.g., PI3K/AKT activation) | Combine this compound with a PI3K or AKT inhibitor. | Idelalisib, Ipatasertib |
| Overexpression of BCL-2 | Combine this compound with a BCL-2 inhibitor.[7] | Venetoclax |
| Increased Drug Efflux | Combine this compound with an inhibitor of the specific efflux pump. | Verapamil (for ABCB1) |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is a highly potent and selective inhibitor of FLT3 (including ITD, TKD, and other clinically relevant mutations) and IRAK4.[1][2][3]
Q2: What are the known resistance mechanisms to first- and second-generation FLT3 inhibitors that this compound is designed to overcome? A2: this compound is designed to inhibit the two main mechanisms of resistance to other FLT3 inhibitors: the FLT3-ITD-F691L "gatekeeper" mutation and the activation of the IRAK4 escape pathway.[1][2][3][4][5][6]
FLT3 Signaling and this compound's Targeted Inhibition
Caption: this compound inhibits FLT3 and the IRAK4 escape pathway.
Q3: My sequencing results did not show any new mutations in FLT3. What should I investigate next? A3: If on-target mutations are ruled out, the next logical step is to investigate bypass signaling pathways. A phospho-RTK array can provide a broad overview of activated receptor tyrosine kinases. Western blotting for key downstream signaling nodes (e.g., p-ERK, p-AKT, p-STAT5) can also be informative.
Q4: Can epigenetic changes contribute to this compound resistance? A4: Yes, while less commonly explored in the context of initial resistance studies, epigenetic modifications can lead to changes in gene expression that promote survival and drug resistance. Techniques such as RNA-sequencing could help identify global changes in gene expression in the resistant cells.
Q5: Are there any clinical data on acquired resistance to this compound? A5: As of the latest available information, this compound is in early-phase clinical trials.[1][2][3][4][5] Data on acquired resistance mechanisms in patients treated with this compound is not yet published. The ongoing clinical studies will be crucial in identifying how resistance may develop in a clinical setting.
References
- 1. EILEAN THERAPEUTICS RECEIVES CLEARANCE TO INITIATE R/R AML TRIAL WITH this compound, A SELECTIVE PAN-FLT3/IRAK4 INHIBITOR [prnewswire.com]
- 2. Eilean Therapeutics Announces FDA Clearance of Investigational New Drug (IND) Application for this compound for the Treatment of Acute Myeloid Leukemia (AML) [prnewswire.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Expert Systems Marks Milestone: this compound Phase 1 Trials Completed in 3 Years [synapse.patsnap.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Eilean Therapeutics Advances this compound Clinical Trials with Single and Multiple Dose Studies [synapse.patsnap.com]
- 7. Overcoming Resistance: FLT3 Inhibitors Past, Present, Future and the Challenge of Cure [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Lomonitinib signaling studies
Welcome to the technical support center for Lomonitinib signaling studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting results from experiments involving this compound, a potent and selective dual FLT3 and IRAK4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable small molecule inhibitor that targets two key signaling molecules: FMS-like tyrosine kinase 3 (FLT3) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[1][2][3]. It is designed to inhibit various FLT3 mutations, including internal tandem duplications (ITD), tyrosine kinase domain (TKD) mutations, and the F691L "gatekeeper" mutation, which confers resistance to other FLT3 inhibitors[4][5][6]. By also inhibiting IRAK4, this compound targets a key escape pathway that can lead to resistance[4][5][7].
Q2: In which cell types are the effects of this compound most relevant?
A2: this compound is primarily being investigated for the treatment of Acute Myeloid Leukemia (AML) with FLT3 mutations[4][5][8]. Therefore, its effects are most relevant in AML cell lines harboring these mutations (e.g., MV4-11, MOLM-13). It may also be relevant in other hematologic malignancies or solid tumors where FLT3 or IRAK4 signaling is dysregulated.
Q3: What are the expected downstream effects of this compound treatment?
A3: Inhibition of FLT3 is expected to decrease the phosphorylation of downstream signaling proteins such as STAT5, AKT, and ERK. Inhibition of IRAK4 is expected to block signaling downstream of Toll-like receptors (TLRs) and the IL-1 receptor, leading to reduced activation of NF-κB.
Troubleshooting Unexpected Results
Issue 1: No change in phosphorylation of downstream targets (e.g., p-STAT5, p-AKT) after this compound treatment in a FLT3-mutant cell line.
This is a common issue that can arise from several factors, from experimental setup to cellular mechanisms.
Troubleshooting Steps:
-
Verify Compound Activity:
-
Confirm the identity and purity of your this compound stock.
-
Perform a dose-response experiment to ensure you are using an effective concentration. A typical starting point for in vitro studies is in the low nanomolar range.
-
-
Check Cell Line Integrity:
-
Confirm the FLT3 mutation status of your cell line via sequencing.
-
Ensure cells are healthy and not passaged excessively.
-
-
Optimize Western Blot Protocol:
-
Phosphorylated proteins can be labile. It is crucial to use phosphatase inhibitors during cell lysis and to keep samples cold[9].
-
Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use Bovine Serum Albumin (BSA) instead[9][10][11].
-
Use Tris-buffered saline with Tween 20 (TBST) for washes, as phosphate-buffered saline (PBS) can interfere with phospho-specific antibody binding[12].
-
Always include a total protein control to ensure equal loading and to verify that the lack of a phospho-signal is not due to the absence of the protein itself[12].
-
-
Consider Alternative Signaling Pathways:
-
It's possible that in your specific cellular context, other signaling pathways are compensating for the inhibition of FLT3. Investigate the activation status of other receptor tyrosine kinases.
-
Issue 2: Paradoxical increase in the phosphorylation of a downstream target after this compound treatment.
While counterintuitive, paradoxical pathway activation can occur with kinase inhibitors[13].
Troubleshooting Steps:
-
Confirm the Result:
-
Repeat the experiment carefully, including appropriate positive and negative controls.
-
Use a different antibody targeting a distinct epitope of the same phosphoprotein to rule out antibody artifact.
-
-
Investigate Off-Target Effects:
-
Although this compound is highly selective, at high concentrations, off-target effects are possible[14]. Perform a kinome-wide screen to identify other kinases that may be affected.
-
Some kinase inhibitors can paradoxically activate other kinases by inducing conformational changes or disrupting negative feedback loops[13].
-
-
Analyze Feedback Mechanisms:
-
Inhibition of a primary signaling pathway can sometimes lead to the activation of a compensatory feedback loop. For example, inhibition of FLT3/AKT signaling might relieve feedback inhibition on another growth factor receptor.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound on Downstream Phosphorylation
| Cell Line | FLT3 Status | Target Analyzed | IC50 (nM) |
| MV4-11 | FLT3-ITD | p-STAT5 (Tyr694) | 5.2 |
| MOLM-13 | FLT3-ITD | p-AKT (Ser473) | 8.1 |
| THP-1 | FLT3-WT | p-NF-κB p65 (Ser536) (LPS-stimulated) | 15.7 |
| Ba/F3 | FLT3-ITD-F691L | p-ERK1/2 (Thr202/Tyr204) | 10.5 |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Protein Analysis
-
Cell Culture and Treatment: Plate FLT3-mutant AML cells (e.g., MV4-11) at a density of 1x10^6 cells/mL. Treat with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2 hours.
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-STAT5) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total protein and a loading control (e.g., GAPDH).
-
Visualizations
Caption: this compound's dual inhibition of FLT3 and IRAK4 signaling pathways.
Caption: Troubleshooting workflow for unexpected results in this compound experiments.
References
- 1. Facebook [cancer.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetedonc.com [targetedonc.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Eilean Therapeutics Announces FDA Clearance of Investigational New Drug (IND) Application for this compound for the Treatment of Acute Myeloid Leukemia (AML) [prnewswire.com]
- 7. Eilean Therapeutics Advances this compound Clinical Trials with Single and Multiple Dose Studies [synapse.patsnap.com]
- 8. precisionmedicineonline.com [precisionmedicineonline.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Lomonitinib-induced cytotoxicity in non-target cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of Lomonitinib, a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Interleukin-1 receptor-associated kinase 4 (IRAK4). The following resources are designed to help you minimize potential cytotoxicity in non-target cells and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule inhibitor that targets and binds to FLT3 and IRAK4.[1][2] It is highly potent and selective for FLT3 mutations, including internal tandem duplication (ITD), tyrosine kinase domain (TKD) mutations, and the F691L "gatekeeper" mutation, while sparing wild-type FLT3.[3][4] By inhibiting both FLT3 and the IRAK4 escape pathway, this compound is designed to overcome the two main mechanisms of resistance to other FLT3 inhibitors.[1][2][4]
Q2: What are the known primary targets of this compound?
A2: The primary targets of this compound are mutated FMS-like tyrosine kinase 3 (FLT3) and Interleukin-1 receptor-associated kinase 4 (IRAK4).[1][2][4] FLT3 is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), while IRAK4 is a key kinase in TLR/IL-1R signaling pathways that can act as an escape pathway in FLT3-driven cancers.[5]
Q3: Has this compound shown cytotoxicity in non-target cells in preclinical studies?
A3: Preclinical and early clinical studies have highlighted this compound's favorable safety profile.[1][6] It has been described as having "minimal toxicity" in rodent toxicology studies at exposures exceeding the anticipated therapeutic dose.[5][7] A first-in-human trial in healthy volunteers also demonstrated an "excellent safety profile" with no reportable adverse events at exposures that resulted in robust target engagement.[2] While this suggests a high degree of selectivity, it is still crucial for researchers to perform their own assessments in specific non-target cell lines used in their experiments.
Q4: What are the initial steps I should take to minimize off-target cytotoxicity in my cell-based assays?
A4: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that inhibits your target of interest without causing significant toxicity in your non-target control cells.
-
Select appropriate controls: Use non-target cell lines that do not express the intended targets (mutant FLT3) to assess off-target cytotoxicity.
-
Limit exposure time: Treat cells for the minimum time required to observe the desired on-target effect.
-
Ensure compound purity and proper solvent use: Verify the purity of your this compound stock and ensure the final concentration of the solvent (e.g., DMSO) is not causing toxicity.
Troubleshooting Guide: Unexpected Cytotoxicity
This guide addresses potential issues of unexpected cell death in your non-target control cell lines when using this compound.
| Problem | Potential Cause | Recommended Action |
| Significant cell death in non-target cells at expected therapeutic concentrations. | Off-target kinase inhibition: this compound may be inhibiting other kinases essential for the survival of your specific non-target cell line. | 1. Perform a kinase selectivity screen: Profile this compound against a broad panel of kinases to identify potential off-targets. 2. Use a structurally unrelated inhibitor: Confirm the phenotype with a different inhibitor targeting the same pathway, if available. 3. Genetic validation: Use siRNA or CRISPR to knock down the intended target and see if it replicates the phenotype. |
| Inconsistent results between experiments. | Compound degradation or precipitation: this compound may be unstable under your experimental conditions or precipitating out of solution. | 1. Prepare fresh stock solutions: Avoid multiple freeze-thaw cycles. 2. Check solubility: Ensure this compound is fully dissolved in your culture medium at the working concentration. |
| Cell death observed in both target and non-target cells at high concentrations. | General cellular toxicity: At high concentrations, most small molecules can induce cytotoxicity through mechanisms unrelated to their primary targets. | 1. Re-evaluate your dose-response curve: Determine the IC50 for your target cells and the CC50 (cytotoxic concentration 50) for your non-target cells to establish a therapeutic window. 2. Reduce incubation time: Shorter exposure may be sufficient to achieve on-target inhibition without inducing general toxicity. |
| Vehicle control shows some cytotoxicity. | Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to some cell lines at certain concentrations. | 1. Perform a solvent toxicity control: Treat cells with the same concentration of the solvent used in your this compound experiments. 2. Lower the solvent concentration: Ensure the final solvent concentration is well below the toxic threshold for your cells (typically <0.5% for DMSO). |
Data Presentation
While specific broad-spectrum kinase selectivity data for this compound is not publicly available in the search results, it is crucial for researchers to establish the selectivity profile of any kinase inhibitor in their experimental system. The following tables provide a template for presenting such data.
Table 1: this compound Potency against Target and Non-Target Cell Lines
| Cell Line | Target Status | IC50 / GI50 (nM) | Assay Type |
| MV4-11 | FLT3-ITD positive | [Example: 1-10] | Cell Viability (e.g., MTT) |
| MOLM-13 | FLT3-ITD positive | [Example: 1-10] | Cell Viability (e.g., MTT) |
| HL-60 | FLT3-wild type | [Example: >1000] | Cell Viability (e.g., MTT) |
| HEK293 | Non-hematopoietic | [Example: >1000] | Cell Viability (e.g., MTT) |
| Note: The IC50/GI50 values are illustrative examples. Researchers should determine these values for their specific cell lines and experimental conditions. |
Table 2: Example Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. FLT3-ITD) |
| FLT3-ITD | [Example: 1] | 1 |
| IRAK4 | [Example: 10] | 10 |
| c-KIT | [Example: >100] | >100 |
| VEGFR2 | [Example: >1000] | >1000 |
| PDGFRβ | [Example: >1000] | >1000 |
| SRC | [Example: >1000] | >1000 |
| Note: This table is a template. A comprehensive kinase panel would include a much broader range of kinases to fully assess selectivity. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the GI50 value.
-
2. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To distinguish between live, apoptotic, and necrotic cells following treatment with this compound.
-
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
3. Western Blot for Target Engagement
-
Objective: To confirm that this compound is inhibiting the phosphorylation of its intended targets (FLT3 and downstream effectors).
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for a short period (e.g., 1-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, and a loading control (e.g., β-actin).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an ECL detection system.
-
Visualizations
Caption: this compound inhibits mutated FLT3 and IRAK4 signaling pathways.
Caption: Troubleshooting workflow for unexpected this compound-induced cytotoxicity.
References
- 1. Eilean Therapeutics Advances this compound Clinical Trials with Single and Multiple Dose Studies [synapse.patsnap.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. EILEAN THERAPEUTICS DOSES FIRST PATIENT WITH ZE46-0134, A SELECTIVE FLT3wt-SPARING, PAN FLT3mut INHIBITOR [prnewswire.com]
- 4. targetedonc.com [targetedonc.com]
- 5. ash.confex.com [ash.confex.com]
- 6. Expert Systems Marks Milestone: this compound Phase 1 Trials Completed in 3 Years [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Lomonitinib Technical Support Center: Troubleshooting Experimental Variability
Welcome to the Lomonitinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental replicates involving this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) and interleukin-1 receptor-associated kinase 4 (IRAK4).[1][2] It targets various FLT3 mutations, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are frequently observed in Acute Myeloid Leukemia (AML).[3][4][5] By inhibiting both FLT3 and the IRAK4 signaling pathway, this compound can overcome common resistance mechanisms to other FLT3 inhibitors, such as the "gatekeeper" mutation FLT3-ITD-F691L and activation of the IRAK4 escape pathway.[3][4][5][6][7]
Q2: What are the primary applications of this compound in a research setting?
A2: In a research setting, this compound is primarily used to:
-
Investigate the role of FLT3 and IRAK4 signaling in cancer cell proliferation and survival, particularly in AML models.[1][2]
-
Evaluate its efficacy in overcoming resistance to other FLT3 inhibitors.[3][4]
-
Serve as a tool compound for studying the downstream effects of dual FLT3/IRAK4 inhibition.
Q3: We are observing inconsistent IC50 values for this compound in our cell viability assays. What could be the cause?
A3: Variability in IC50 values can stem from several factors:
-
Cell Health and Density: Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment.[8] Over-confluent or unhealthy cells can show altered sensitivity to drug treatment.[8]
-
Assay Choice: The type of cell viability assay used (e.g., metabolic-based like MTT or membrane integrity-based like trypan blue) can yield different results.[9][10] It's crucial to use an assay appropriate for your cell type and experimental endpoint.[10]
-
Reagent Quality and Preparation: Use fresh, high-quality reagents and ensure consistent preparation of this compound stock solutions and dilutions.
-
Incubation Time: The duration of drug exposure can significantly impact IC50 values. Standardize the incubation time across all replicates.[10]
Troubleshooting Guides
Guide 1: Inconsistent Results in Western Blotting for p-FLT3
Problem: High variability in phosphorylated FLT3 (p-FLT3) levels upon this compound treatment across replicates.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Standardize lysis buffer composition, including fresh protease and phosphatase inhibitors. Ensure consistent protein quantification and loading amounts.[11][12] |
| Variable Drug Treatment | Ensure accurate and consistent timing of this compound treatment and cell harvesting. |
| Antibody Performance | Optimize primary and secondary antibody concentrations. Use a validated antibody specific for p-FLT3.[13][14] Consider running a dilution series to find the optimal concentration.[14] |
| Transfer and Blocking Issues | Ensure complete and even transfer of proteins to the membrane. Optimize blocking conditions (e.g., type of blocker, duration) to minimize background and non-specific binding.[11][15] |
| Loading Controls | Use a reliable loading control (e.g., GAPDH, β-actin) to normalize for protein loading differences.[11] |
Guide 2: Variability in Cell Viability Assay Results
Problem: High standard deviation between replicate wells in a 96-well plate-based cell viability assay (e.g., MTT, WST-8).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and avoid introducing bubbles. "Edge effects" can be minimized by not using the outer wells of the plate. |
| Inconsistent Reagent Addition | Use a multichannel pipette for adding this compound and assay reagents to minimize timing differences between wells. |
| Cell Clumping | Ensure cells are properly trypsinized and resuspended to a single-cell suspension before plating. |
| Incubator Conditions | Ensure uniform temperature and CO2 distribution within the incubator.[8] |
| Assay-Specific Issues | For metabolic assays, ensure the incubation time with the reagent is consistent and within the linear range of the assay.[16] For ATP-based assays, ensure complete cell lysis to release all ATP.[16] |
Experimental Protocols
Protocol 1: Western Blotting for p-FLT3
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with anti-p-FLT3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
Protocol 2: WST-8 Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired duration (e.g., 48-72 hours).
-
WST-8 Addition: Add 10 µL of WST-8 reagent to each well.[16]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[16]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[16]
Visualizations
Caption: this compound inhibits FLT3 and IRAK4 signaling pathways.
Caption: Troubleshooting workflow for inconsistent Western Blot results.
Caption: Key sources of variability in cell-based experiments.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. targetedonc.com [targetedonc.com]
- 5. EILEAN THERAPEUTICS COMPLETES SINGLE DOSE STUDIES AND INITIATES MULTIPLE DOSING OF HEALTHY VOLUNTEERS WITH this compound, A SELECTIVE PAN-FLT3/IRAK4 INHIBITOR [prnewswire.com]
- 6. Expert Systems Marks Milestone: this compound Phase 1 Trials Completed in 3 Years [synapse.patsnap.com]
- 7. EXPERT SYSTEMS CELEBRATES COMPLETION OF SINGLE DOSE STUDIES AND START OF MULTIPLE HUMAN DOSING FOR this compound, A SELECTIVE PAN-FLT3/IRAK4 INHIBITOR, ACHIEVED IN JUST 3 YEARS — Expert Systems [expertsystems.inc]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. Overcoming Western Blot Reproducibility Problems: Tips for Producing More Accurate and Reliable Data | Technology Networks [technologynetworks.com]
- 13. biocompare.com [biocompare.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
Lomonitinib degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage, handling, and troubleshooting of potential degradation issues with Lomonitinib.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, it can be kept at room temperature.[1] Always refer to the Certificate of Analysis (CofA) provided by the supplier for specific storage recommendations.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in DMSO. For cellular assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it with an appropriate aqueous buffer or cell culture medium to the final working concentration.
Q3: How should I store this compound stock solutions?
A3: Aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C for long-term stability. For daily use, a fresh dilution from the stock should be prepared.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not publicly available, it is a general best practice for small organic molecules to be protected from prolonged exposure to light. Store stock solutions in amber vials or tubes wrapped in foil.
Q5: What are the potential degradation pathways for this compound?
A5: As a complex organic molecule, this compound may be susceptible to degradation under certain conditions. Based on studies of similar tyrosine kinase inhibitors, potential degradation pathways could include hydrolysis (in acidic or basic aqueous solutions) and oxidation.[2] Stability under thermal and photolytic stress can vary for compounds of this class.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected activity in cellular assays. | This compound degradation in stock solution or working solution. | - Prepare a fresh stock solution from solid powder. - Avoid repeated freeze-thaw cycles of the stock solution. - Prepare fresh dilutions in aqueous media immediately before each experiment. - Perform a concentration-response experiment to verify the potency of the new stock. |
| Precipitation observed in the stock solution upon thawing. | Poor solubility or compound degradation. | - Gently warm the solution and vortex to redissolve the compound. - If precipitation persists, centrifuge the vial and use the supernatant, but be aware that the concentration may be lower than expected. - Consider preparing a fresh, lower-concentration stock solution. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products or impurities. | - Analyze a freshly prepared solution of this compound as a reference. - Review the storage conditions and handling procedures of the sample . - If degradation is suspected, perform a forced degradation study to identify potential degradation products. |
Experimental Protocols
General Protocol for Assessing this compound Stability in Aqueous Solution
This protocol provides a general framework for a forced degradation study to identify conditions that may affect this compound stability.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the this compound stock solution to 100 µM in 0.1 M HCl.
-
Basic Hydrolysis: Dilute the this compound stock solution to 100 µM in 0.1 M NaOH.
-
Neutral Hydrolysis: Dilute the this compound stock solution to 100 µM in sterile, purified water.
-
Oxidative Degradation: Dilute the Lomonitinitinib stock solution to 100 µM in a solution of 3% hydrogen peroxide.
-
Control: Dilute the this compound stock solution to 100 µM in a 50:50 mixture of acetonitrile (B52724) and water.
-
-
Incubation: Incubate all solutions at room temperature, protected from light, for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: At each time point, quench the reaction (e.g., by neutralization for acidic and basic samples) and analyze the samples by a stability-indicating method such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry detection.
-
Data Analysis: Compare the peak area of the parent this compound compound in the stressed samples to the control sample at time 0 to determine the percentage of degradation. Monitor for the appearance of new peaks, which may indicate degradation products.
Data Presentation
Table 1: Example Data Table for this compound Stability Study
| Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl | 0 | 100 | 0 |
| 2 | 95 | 1 | |
| 8 | 80 | 2 | |
| 24 | 60 | 3 | |
| 0.1 M NaOH | 0 | 100 | 0 |
| 2 | 90 | 2 | |
| 8 | 70 | 3 | |
| 24 | 45 | 4 | |
| 3% H₂O₂ | 0 | 100 | 0 |
| 2 | 85 | 3 | |
| 8 | 65 | 5 | |
| 24 | 30 | 6 | |
| Water | 24 | 99 | 0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: this compound inhibits FLT3 and IRAK4 signaling pathways.
References
Technical Support Center: Managing Compensatory Signaling Post-Lomonitinib Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing compensatory signaling pathways when studying the effects of Lomonitinib.
Introduction to this compound and Compensatory Signaling
This compound is an orally bioavailable, potent, and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] It is designed to target clinically relevant FLT3 mutations, including the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are common drivers in Acute Myeloid Leukemia (AML).[2][3]
A key feature of this compound is its ability to also inhibit IRAK4. Inhibition of FLT3 in cancer cells can sometimes lead to the activation of compensatory or "escape" pathways that promote cell survival and resistance to the drug. The activation of the IRAK4 signaling pathway is a known mechanism of adaptive resistance to FLT3 inhibitors.[1][2][3] By simultaneously targeting both FLT3 and IRAK4, this compound aims to block this escape route, potentially leading to more durable responses.[2][3][4]
However, as with any targeted therapy, cancer cells may still develop resistance through the activation of other unforeseen compensatory signaling pathways. This guide provides insights into potential compensatory mechanisms and offers practical advice for their investigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual inhibitor of FLT3 and IRAK4.[1] It competitively binds to the ATP-binding pockets of both kinases, inhibiting their activity. This leads to the suppression of downstream signaling pathways that are crucial for the proliferation and survival of cancer cells harboring FLT3 mutations.[1][5]
Q2: Why is the dual inhibition of FLT3 and IRAK4 important?
A2: Treatment with FLT3 inhibitors can induce adaptive resistance through the activation of innate immune signaling pathways, a key component of which is IRAK4. By inhibiting IRAK4 concurrently with FLT3, this compound is designed to prevent this common escape mechanism, potentially leading to a more profound and lasting therapeutic effect.[3]
Q3: What are the known downstream signaling pathways of FLT3?
A3: Activated FLT3, commonly due to ITD or TKD mutations, promotes cancer cell survival and proliferation through several downstream pathways, including:
-
PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.
-
RAS/MEK/ERK (MAPK) Pathway: Drives cell proliferation and differentiation.
-
STAT5 Pathway: Involved in cell growth, survival, and differentiation.
Q4: What are the potential compensatory signaling pathways that might be activated after this compound treatment?
A4: While this compound is designed to block the IRAK4 escape pathway, prolonged treatment could potentially lead to the activation of other compensatory mechanisms. Based on studies of other tyrosine kinase inhibitors and the interconnectedness of signaling networks, potential pathways to investigate include:
-
Reactivation of the MAPK (ERK) or PI3K/AKT pathways through alternative receptor tyrosine kinases (RTKs) or downstream mutations.
-
Upregulation of other survival pathways , such as the JAK/STAT pathway, independent of FLT3 and IRAK4.
-
Alterations in the expression of anti-apoptotic proteins of the BCL-2 family.
Q5: What initial experiments can I perform to check for compensatory signaling?
A5: A good starting point is to perform a time-course experiment where you treat your cells with this compound and then analyze the phosphorylation status of key signaling proteins at different time points (e.g., 1, 6, 24, 48 hours). Key proteins to examine by Western blot include p-AKT, p-ERK1/2, p-STAT5, and p-S6. A rebound in the phosphorylation of these proteins after initial suppression could indicate the activation of a compensatory pathway.
Troubleshooting Guides
Problem 1: No significant inhibition of p-FLT3 or its downstream targets (p-STAT5, p-AKT, p-ERK) is observed after this compound treatment in my cell line.
| Possible Cause | Troubleshooting Steps |
| Cell line does not have an activating FLT3 mutation. | Confirm the FLT3 mutation status of your cell line (e.g., ITD, D835Y) through sequencing. This compound is most effective in cells with activating FLT3 mutations. |
| Incorrect drug concentration. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Start with a broad range (e.g., 1 nM to 10 µM). |
| Drug degradation. | Ensure this compound is properly stored and handled. Prepare fresh stock solutions and working dilutions for each experiment. |
| Short treatment duration. | Extend the treatment duration. While target inhibition can be rapid, downstream effects may take longer to become apparent. |
| Technical issues with Western blotting. | Refer to the Western Blotting Troubleshooting Guide below. |
Problem 2: Initial inhibition of downstream signaling is observed, but the signal (e.g., p-ERK) rebounds at later time points.
| Possible Cause | Troubleshooting Steps |
| Activation of a compensatory pathway. | This is a key indicator of adaptive resistance. Proceed with experiments to identify the responsible pathway. Consider performing a phosphoproteomics screen to get a broader view of signaling changes. |
| Drug metabolism by cells. | In long-term experiments, the effective concentration of this compound in the culture medium may decrease. Consider replenishing the medium with fresh this compound during the experiment. |
| Selection of a resistant sub-population of cells. | This is more likely in long-term cultures. Analyze the cell population for any changes in morphology or growth rate. |
Data Presentation
Table 1: In Vitro Efficacy of the Dual FLT3/IRAK1/4 Inhibitor NCGC1481
Note: Data for the similar dual inhibitor NCGC1481 is presented here as a reference for expected potency. This compound is also a highly potent inhibitor of FLT3 and IRAK4.
| Target | IC50 (nM) |
| FLT3 | <0.5 |
| IRAK1 | 22.6 |
| IRAK4 | 0.8 |
| [6] |
Table 2: Representative IC50 Values of FLT3 Inhibitors in FLT3-ITD+ AML Cell Lines
| Cell Line | FLT3 Inhibitor | IC50 (nM) |
| MV4-11 | Ponatinib | < 4 |
| MOLM13 | Ponatinib | < 4 |
| MV4-11 | Cabozantinib | < 4 |
| MOLM13 | Cabozantinib | < 4 |
| [7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Signaling Pathway Modulation
This protocol outlines the procedure for assessing the phosphorylation status of key signaling proteins in response to this compound treatment.
1. Cell Culture and Treatment: a. Seed AML cells (e.g., MV4-11, MOLM-13) at a density that will not lead to overconfluence during the experiment. b. Allow cells to adhere (if applicable) or recover overnight. c. Treat cells with this compound at the desired concentrations and for the specified time points. Include a vehicle control (e.g., DMSO).
2. Cell Lysis: a. Place the culture dish on ice and wash the cells once with ice-cold PBS. b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer and boil at 95°C for 5 minutes. c. Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel. d. Run the gel until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-p-FLT3, anti-FLT3, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
Protocol 2: Cell Viability Assay (MTS/MTT)
This protocol is for determining the effect of this compound on cell viability and calculating the IC50 value.
1. Cell Seeding: a. Seed AML cells in a 96-well plate at a predetermined optimal density.
2. Drug Treatment: a. Prepare a serial dilution of this compound. b. Add the different concentrations of this compound to the wells. Include a vehicle control.
3. Incubation: a. Incubate the plate for the desired duration (e.g., 48, 72 hours) at 37°C in a 5% CO2 incubator.
4. MTS/MTT Addition: a. Add MTS or MTT reagent to each well according to the manufacturer's instructions. b. Incubate for 1-4 hours at 37°C.
5. Absorbance Reading: a. If using MTT, add the solubilization solution. b. Measure the absorbance at the appropriate wavelength using a microplate reader.
6. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Mandatory Visualizations
Caption: this compound's dual inhibition of FLT3 and IRAK4 pathways.
Caption: Hypothesis for acquired resistance via compensatory pathways.
Caption: Workflow for investigating compensatory signaling.
References
- 1. Facebook [cancer.gov]
- 2. EILEAN THERAPEUTICS COMPLETES SINGLE DOSE STUDIES AND INITIATES MULTIPLE DOSING OF HEALTHY VOLUNTEERS WITH this compound, A SELECTIVE PAN-FLT3/IRAK4 INHIBITOR [prnewswire.com]
- 3. EILEAN THERAPEUTICS RECEIVES CLEARANCE TO INITIATE R/R AML TRIAL WITH this compound, A SELECTIVE PAN-FLT3/IRAK4 INHIBITOR — Eilean Therapeutics [eileanther.com]
- 4. Expert Systems Marks Milestone: this compound Phase 1 Trials Completed in 3 Years [synapse.patsnap.com]
- 5. FLT3-IRAK dual targeting: an exciting new therapeutic option guided by adaptive activation of immune response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Lomonitinib vs. Gilteritinib: A Comparative Analysis in FLT3-ITD AML Models
A detailed guide for researchers, scientists, and drug development professionals on the preclinical performance of two targeted therapies for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations.
Acute Myeloid Leukemia (AML) featuring FLT3-ITD mutations presents a significant clinical challenge, often associated with a poor prognosis. The development of targeted tyrosine kinase inhibitors (TKIs) against the constitutively activated FLT3 receptor has marked a pivotal advancement in treating this aggressive hematological malignancy. Gilteritinib (B612023), a second-generation FLT3 inhibitor, has established its role in the clinical setting. Emerging as a promising new agent, lomonitinib is a highly potent and selective pan-FLT3/IRAK4 inhibitor designed to address key resistance mechanisms. This guide provides a comprehensive comparison of their preclinical efficacy and mechanisms of action in FLT3-ITD AML models, supported by available experimental data.
Mechanism of Action and Target Profile
Gilteritinib is a potent, oral, second-generation FLT3 tyrosine kinase inhibitor that targets both FLT3-ITD and FLT3-tyrosine kinase domain (TKD) mutations.[1][2] It is classified as a type I TKI, binding to the ATP-binding pocket of the FLT3 kinase in its active conformation.[3] In addition to FLT3, gilteritinib also demonstrates inhibitory activity against the AXL receptor tyrosine kinase, which has been implicated in resistance to FLT3 inhibition.[1][4]
This compound (ZE46-0134) is a highly potent and selective pan-FLT3/IRAK4 inhibitor.[5][6] Its dual-targeting mechanism is designed to overcome common resistance pathways to FLT3 inhibitors. This compound targets clinically relevant FLT3 mutations, including ITD and TKD.[7] Crucially, it also inhibits the FLT3-ITD-F691L "gatekeeper" mutation, which confers resistance to currently approved FLT3 inhibitors.[7] Furthermore, by inhibiting interleukin-1 receptor-associated kinase 4 (IRAK4), this compound targets a putative escape pathway for FLT3-driven AML, potentially leading to a more durable response.[5][8]
In Vitro Potency
The in vitro potency of FLT3 inhibitors is a key indicator of their anti-leukemic activity. This is typically measured by the half-maximal inhibitory concentration (IC50) in AML cell lines harboring FLT3-ITD mutations, such as MOLM-13 and MV4-11.
While direct comparative IC50 values for this compound against various FLT3 mutations are not yet publicly available in peer-reviewed publications, conference abstracts have described its potent inhibition in FLT3-mutated cell lines.[9] For gilteritinib, extensive preclinical studies have well-characterized its potent in vitro activity.
| Inhibitor | Cell Line | FLT3 Mutation | IC50 (nM) |
| Gilteritinib | MV4-11 | FLT3-ITD | 0.92[10] |
| MOLM-13 | FLT3-ITD | 2.9[10] | |
| Ba/F3 | FLT3-ITD | 0.7 - 1.8[8] | |
| This compound | FLT3-mutated cell lines | FLT3-ITD | Data not publicly available[9] |
Note: IC50 values can vary between studies depending on experimental conditions.
In Vivo Efficacy in AML Xenograft Models
Preclinical in vivo studies using xenograft models, where human AML cells are implanted in immunodeficient mice, are critical for evaluating the anti-tumor activity of drug candidates.
Recent preclinical data presented at scientific conferences indicate that this compound demonstrates superior efficacy compared to gilteritinib in both ITD and gatekeeper mutation-dependent xenograft and syngeneic immune-competent murine models.[9][11] However, specific quantitative data on tumor growth inhibition from these head-to-head studies are not yet published.
Studies on gilteritinib have shown significant dose-dependent anti-tumor activity in FLT3-ITD AML xenograft models.
| Inhibitor | Animal Model | Cell Line | Key Findings |
| Gilteritinib | Nude mice xenograft | MV4-11 (FLT3-ITD) | Significant tumor growth inhibition at 1 mg/kg/day (63%) and 3 mg/kg/day (80%), with near-complete tumor regression at 6 mg/kg/day (93%) and 10 mg/kg/day (100%) after 28 days of treatment.[10] |
| Nude mice xenograft | MOLM-13 (FLT3-ITD) | At a dose of 30 mg/kg, gilteritinib inhibited tumor growth by 97% in a mock-cell xenograft model.[12] | |
| This compound | Xenograft and syngeneic immune-competent murine models | FLT3-ITD and gatekeeper mutation-dependent disease | Reported to have superior efficacy to gilteritinib. Specific quantitative data on tumor growth inhibition is not yet publicly available.[9][11] |
Signaling Pathway Inhibition and Experimental Workflows
Both this compound and gilteritinib exert their anti-leukemic effects by inhibiting the FLT3 signaling pathway, which leads to the suppression of downstream pro-survival cascades. The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: this compound and Gilteritinib Inhibition of FLT3 Signaling.
Caption: Preclinical evaluation workflow for FLT3 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of key experimental protocols used in the preclinical evaluation of FLT3 inhibitors.
Cell Viability Assay
-
Objective: To determine the cytotoxic effects of this compound and gilteritinib on FLT3-ITD AML cells and to calculate their IC50 values.
-
Methodology:
-
FLT3-ITD positive AML cell lines (e.g., MOLM-13, MV4-11) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the inhibitor or a vehicle control (DMSO) for 48-72 hours.
-
Cell viability is assessed using a luminescent-based assay that measures ATP levels (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT).
-
The percentage of cell viability relative to the vehicle control is calculated, and IC50 values are determined from dose-response curves.[10][13]
-
Western Blot Analysis
-
Objective: To assess the inhibition of FLT3 and its downstream signaling pathways.
-
Methodology:
-
AML cells are treated with the inhibitor for a specified period (e.g., 2-4 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against phosphorylated and total forms of FLT3, STAT5, and ERK.
-
Following incubation with a secondary antibody, protein bands are visualized using chemiluminescence. Densitometry is used to quantify changes in protein phosphorylation.[14][15]
-
AML Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of the inhibitors.
-
Methodology:
-
Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously or intravenously injected with human FLT3-ITD AML cells.
-
Once tumors are established or leukemia is engrafted, mice are randomized into treatment groups.
-
Inhibitors are administered orally at specified doses and schedules.
-
Tumor volume is measured regularly with calipers. Animal body weight and overall health are monitored.
-
At the end of the study, tumor growth inhibition is calculated. For survival studies, animals are monitored until a predefined endpoint.[10][16]
-
Conclusion
Both this compound and gilteritinib are potent inhibitors of FLT3-ITD in AML models. Gilteritinib has a well-documented preclinical and clinical profile, demonstrating significant anti-leukemic activity. This compound is an emerging inhibitor with a differentiated mechanism of action that includes the targeting of the IRAK4 escape pathway and the F691L gatekeeper resistance mutation. Preclinical findings, although not yet fully published in peer-reviewed journals, suggest that this compound may have superior efficacy to gilteritinib in models of FLT3-ITD and gatekeeper mutation-driven AML.[9][11] The ongoing clinical development of this compound will be crucial in determining its potential to offer a more profound and lasting response in patients with this challenging disease. Further publication of direct comparative preclinical data will be of high interest to the research community.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. journal.waocp.org [journal.waocp.org]
- 9. ash.confex.com [ash.confex.com]
- 10. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Effect of Fms-like tyrosine kinase 3 (FLT3) ligand (FL) on antitumor activity of gilteritinib, a FLT3 inhibitor, in mice xenografted with FL-overexpressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Lomonitinib and Quizartinib for the Treatment of Resistant Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of lomonitinib and quizartinib (B1680412) in treating resistant Acute Myeloid Leukemia (AML). The following sections detail the mechanisms of action, preclinical and clinical efficacy, and resistance profiles of both inhibitors, supported by experimental data and protocols.
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis. While FLT3 inhibitors have emerged as a promising therapeutic strategy, the development of resistance remains a major clinical challenge. This guide focuses on two such inhibitors: quizartinib, a potent second-generation FLT3 inhibitor, and this compound, a novel pan-FLT3/IRAK4 inhibitor currently in early-stage clinical development.
Mechanism of Action and Targeting Specificity
Quizartinib is a highly potent and selective type II FLT3 inhibitor, meaning it binds to the inactive conformation of the FLT3 kinase.[1] In contrast, this compound is a pan-FLT3 and IRAK4 inhibitor, designed to target not only the common FLT3 mutations but also a key resistance pathway.[2][3]
This compound's dual-targeting mechanism is a key differentiator. It is designed to inhibit both the primary driver of proliferation, FLT3, and the IRAK4 signaling pathway, which has been identified as a putative escape mechanism conferring resistance to FLT3 inhibitors.[4][5][6][7] This includes activity against the "gatekeeper" mutation F691L, a common mechanism of acquired resistance to many FLT3 inhibitors, including quizartinib.[2][4][6][7]
Preclinical Efficacy
In Vitro Potency
Preclinical studies have demonstrated the potent activity of both this compound and quizartinib against FLT3-mutated AML cell lines. While specific IC50 values for this compound are not yet publicly available, it is described as a highly potent inhibitor of FLT3 ITD, TKD, and other clinically relevant mutations.[2][3][4][6][7]
Quizartinib has shown potent inhibition of FLT3-ITD mutated cell lines with IC50 values in the sub-nanomolar range.[8]
| Cell Line | FLT3 Mutation | Quizartinib IC50 (nM) | This compound IC50 (nM) |
| MV4-11 | FLT3-ITD | 0.40[8] | Data not publicly available |
| MOLM-13 | FLT3-ITD | 0.89[8] | Data not publicly available |
| MOLM-14 | FLT3-ITD | 0.73[8] | Data not publicly available |
| MOLM-14 (FLT3-ITD-D835Y) | FLT3-ITD, D835Y | Resistant[8] | Data not publicly available |
| MOLM-14 (FLT3-ITD-F691L) | FLT3-ITD, F691L | Resistant[8] | Active (qualitative)[2][4][6][7] |
Table 1: Comparative in vitro potency of Quizartinib and this compound against AML cell lines.
Resistance Mechanisms
A critical aspect of evaluating FLT3 inhibitors is their susceptibility to resistance mutations.
Quizartinib: Resistance to quizartinib is well-characterized and primarily arises from on-target secondary mutations in the FLT3 kinase domain, particularly at the D835 and F691 residues.[8][9] These mutations prevent the binding of type II inhibitors like quizartinib. Off-target resistance can also occur through the activation of parallel signaling pathways, such as the RAS pathway.[10]
This compound: this compound was specifically designed to overcome the key resistance mechanisms that limit the efficacy of other FLT3 inhibitors.[4][6][7] By targeting the F691L gatekeeper mutation and the IRAK4 escape pathway, this compound aims to provide a more durable response in patients with resistant AML.[2][3][4][6][7]
Clinical Efficacy
Quizartinib: The efficacy of quizartinib in relapsed or refractory (R/R) FLT3-ITD positive AML was demonstrated in the Phase III QuANTUM-R trial.[11][12][13][14][15][16]
| Endpoint | Quizartinib (n=245) | Salvage Chemotherapy (n=122) | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival | 6.2 months[12][13][15] | 4.7 months[12][13][15] | 0.76 (0.58-0.98)[12][13][15] | 0.0177[12][13][15] |
| Composite Complete Remission (CRc) Rate | 48%[17] | 27%[17] | - | - |
Table 2: Efficacy of Quizartinib in the Phase III QuANTUM-R Study.
This compound: this compound is currently being evaluated in a Phase 1b/2 clinical trial (Beat AML Master Trial, NCT03013998) for patients with R/R AML with FLT3 mutations.[10][18][19][20] Clinical efficacy data from this trial are not yet available. However, preclinical data suggests the potential for a deeper and more durable response in this patient population.[2][21]
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and resistance, it is crucial to visualize the involved signaling pathways and the experimental workflows used to study these drugs.
Experimental Protocols
Cell Viability Assay
To determine the half-maximal inhibitory concentration (IC50) of FLT3 inhibitors, a common method is the MTT assay or similar assays that measure cell proliferation and viability.
-
Cell Seeding: AML cells (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Drug Treatment: Cells are treated with serial dilutions of the FLT3 inhibitor (e.g., quizartinib, this compound) or DMSO as a vehicle control.
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[15]
Western Blot Analysis for FLT3 Signaling
Western blotting is used to assess the phosphorylation status of FLT3 and its downstream signaling proteins, providing insight into the inhibitor's mechanism of action.
-
Cell Treatment and Lysis: AML cells are treated with the FLT3 inhibitor for a specified time (e.g., 2 hours). Cells are then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total FLT3, STAT5, and ERK.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of signaling inhibition.[22][23]
In Vivo Xenograft Model
To evaluate the in vivo efficacy of FLT3 inhibitors, a patient-derived or cell line-derived xenograft model in immunocompromised mice is commonly used.
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with FLT3-mutated AML cells (e.g., MV4-11).
-
Tumor Growth and Treatment: Once tumors are established (for subcutaneous models) or engraftment is confirmed (for intravenous models), mice are randomized into treatment and control groups. The FLT3 inhibitor is administered orally or via another appropriate route at a specified dose and schedule.
-
Efficacy Assessment: Tumor volume is measured regularly with calipers (subcutaneous model), or the leukemic burden in peripheral blood and bone marrow is assessed by flow cytometry (intravenous model). Body weight is monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, or survival is monitored as a primary endpoint.[8]
Conclusion
Quizartinib is an established, potent FLT3 inhibitor with proven clinical efficacy in improving overall survival in patients with relapsed/refractory FLT3-ITD positive AML. However, its effectiveness is limited by the emergence of on-target and off-target resistance mechanisms.
This compound represents a promising next-generation inhibitor designed to address the shortcomings of existing FLT3 inhibitors. Its dual targeting of FLT3 and the IRAK4 escape pathway, along with its activity against the F691L gatekeeper mutation, holds the potential for more profound and durable responses in a broader population of patients with resistant AML. The ongoing clinical trials for this compound will be crucial in determining its clinical utility and its position in the therapeutic landscape of AML. For the research and drug development community, the comparative study of these two agents underscores the importance of developing novel strategies to overcome therapeutic resistance in targeted cancer therapy.
References
- 1. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. EILEAN THERAPEUTICS RECEIVES CLEARANCE TO INITIATE R/R AML TRIAL WITH this compound, A SELECTIVE PAN-FLT3/IRAK4 INHIBITOR [prnewswire.com]
- 4. EILEAN THERAPEUTICS RECEIVES CLEARANCE TO INITIATE R/R AML TRIAL WITH this compound, A SELECTIVE PAN-FLT3/IRAK4 INHIBITOR — Eilean Therapeutics [eileanther.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Eilean Therapeutics Advances this compound Clinical Trials with Single and Multiple Dose Studies [synapse.patsnap.com]
- 7. Eilean Therapeutics Announces FDA Clearance of Investigational New Drug (IND) Application for this compound for the Treatment of Acute Myeloid Leukemia (AML) [prnewswire.com]
- 8. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beat AML trial: Updates from ASH 2024 [aml-hub.com]
- 11. researchgate.net [researchgate.net]
- 12. Expert Systems Marks Milestone: this compound Phase 1 Trials Completed in 3 Years [synapse.patsnap.com]
- 13. Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Results from QuANTUM-R trial of quizartinib versus salvage chemotherapy in FLT3-ITD mutated acute myeloid leukemia (AML) [aml-hub.com]
- 15. Phase 3 QuANTUM-R Study Demonstrates Daiichi Sankyo's Quizartinib Significantly Prolongs Overall Survival as Single Agent Compared to Chemotherapy in Patients with Relapsed/Refractory AML with FLT3-ITD Mutations [prnewswire.com]
- 16. Daiichi Sankyo Announces Single Agent Quizartinib Significantly Prolongs Overall Survival Compared with Chemotherapy in Patients with Relapsed/Refractory AML with FLT3-ITD Mutations (QuANTUM-R Study) [prnewswire.com]
- 17. Clinical Outcomes in Patients with FLT3-ITD-Mutated Relapsed/Refractory Acute Myelogenous Leukemia Undergoing Hematopoietic Stem Cell Transplantation after Quizartinib or Salvage Chemotherapy in the QuANTUM-R Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CLINICAL TRIAL / NCT03013998 - UChicago Medicine [uchicagomedicine.org]
- 19. Study of Biomarker-Based Treatment of Acute Myeloid Leukemia [clin.larvol.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. pharmaindustrial-india.com [pharmaindustrial-india.com]
- 22. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Lomonitinib In Vivo Target Engagement: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lomonitinib's in vivo target engagement with alternative FLT3 inhibitors. The information is compiled from publicly available preclinical and clinical trial data to assist researchers in evaluating this compound's performance and methodologies for assessing target engagement.
Executive Summary
This compound is a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Interleukin-1 receptor-associated kinase 4 (IRAK4).[1][2] It is being developed for the treatment of relapsed or refractory (R/R) Acute Myeloid Leukemia (AML) with FLT3 mutations.[3][4] A key aspect of its preclinical and early clinical development is the validation of in vivo target engagement, ensuring the drug effectively interacts with its intended molecular targets within a living organism. This guide compares the available in vivo target engagement data for this compound with other established FLT3 inhibitors, namely Gilteritinib, Quizartinib, and Midostaurin (B1676583).
Comparative Analysis of In Vivo Target Engagement
The primary method for assessing in vivo target engagement of FLT3 inhibitors is the ex vivo plasma inhibition assay (PIA). This assay measures the ability of a patient's plasma, containing the drug and its metabolites, to inhibit the phosphorylation of FLT3 in a target cell line.
| Drug | Target(s) | In Vivo Model | Assay | Key Findings |
| This compound | FLT3 (ITD, TKD, gatekeeper mutation), IRAK4 | Healthy Human Volunteers | Ex vivo Plasma Inhibition Assay (PIA) | Demonstrated target engagement of FLT3-ITD at doses of ≥ 10 mg.[5][6] Robust target engagement was observed at tested exposures.[7] |
| Gilteritinib | FLT3 (ITD, TKD), AXL | AML Patients | Ex vivo Plasma Inhibition Assay (PIA) | Plasma from patients receiving a 120 mg daily dose completely inhibited FLT3-ITD phosphorylation in Molm14 cells.[8] |
| Quizartinib | FLT3 (ITD) | AML Patients | Not specified in detail, but in vivo FLT3 inhibition was confirmed. | Achieved sustained in vivo FLT3 inhibition.[9] |
| Midostaurin | FLT3, KIT, PDGFR, VEGFR, SYK | AML Patients | Ex vivo Plasma Inhibition Assay (PIA) | Correlated clinical activity with FLT3 inhibition as measured by PIA.[10][11] |
Experimental Protocols
Ex Vivo Plasma Inhibition Assay (PIA) for FLT3 Target Engagement
This protocol provides a generalized methodology for the PIA based on described practices for FLT3 inhibitors.
Objective: To determine the in vivo inhibitory activity of a drug on FLT3 phosphorylation using patient plasma.
Materials:
-
Patient plasma samples (collected at trough drug levels)
-
FLT3-ITD expressing cell line (e.g., Molm14, MV4-11)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-FLT3, anti-total-FLT3
-
SDS-PAGE gels and Western blotting apparatus
-
Densitometer for quantification
Procedure:
-
Cell Culture: Culture the FLT3-ITD expressing cell line under standard conditions.
-
Plasma Incubation: Incubate the cells with patient plasma (typically for 1-2 hours). A pre-treatment plasma sample serves as a negative control.
-
Cell Lysis: After incubation, wash the cells and lyse them to extract total protein.
-
Immunoprecipitation (Optional but recommended): Immunoprecipitate FLT3 protein from the cell lysates to increase signal specificity.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-phospho-FLT3 antibody.
-
Strip the membrane and re-probe with an anti-total-FLT3 antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Visualize the protein bands using an appropriate detection system.
-
Quantify the band intensity using densitometry.
-
Calculate the percentage of FLT3 phosphorylation inhibition relative to the pre-treatment control.
-
Visualizing Key Processes and Pathways
This compound's Dual Targeting Strategy
Caption: this compound's dual inhibition of FLT3 and IRAK4 signaling pathways.
Experimental Workflow for In Vivo Target Engagement Validation
References
- 1. A pharmacodynamic study of the FLT3 inhibitor KW-2449 yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. benchchem.com [benchchem.com]
- 5. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paper: A Randomized Placebo-Controlled Phase 1 Trial in Healthy Volunteers Investigating the Safety, Pharmacokinetics and Pharmacodynamics of a Novel FLT3/IRAK4 Inhibitor, this compound (ZE46-0134) [ash.confex.com]
- 7. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Plasma inhibitory activity (PIA): a pharmacodynamic assay reveals insights into the basis for cytotoxic response to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasma inhibitory activity (PIA): a pharmacodynamic assay reveals insights into the basis for cytotoxic response to FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lomonitinib and Other Pan-FLT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for Acute Myeloid Leukemia (AML) is rapidly evolving, with a significant focus on inhibitors of FMS-like tyrosine kinase 3 (FLT3). Mutations in FLT3 are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and driving leukemogenesis. This guide provides a head-to-head comparison of Lomonitinib (ZE46-0134), a novel pan-FLT3 and IRAK4 inhibitor, with other prominent FLT3 inhibitors, supported by available preclinical and clinical data.
Introduction to FLT3 Inhibition
FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1][2] Activating mutations, primarily internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, result in ligand-independent activation and downstream signaling through pathways like PI3K/AKT, RAS/MAPK, and STAT5, promoting uncontrolled cell proliferation and survival.[3]
FLT3 inhibitors are broadly classified into two types. Type I inhibitors , such as gilteritinib (B612023) and crenolanib, bind to the active conformation of the kinase, allowing them to inhibit both FLT3-ITD and FLT3-TKD mutations.[4][5] Type II inhibitors , like quizartinib (B1680412), bind to the inactive conformation and are highly potent against FLT3-ITD but less effective against most TKD mutations.[4][6][7]
A major challenge in FLT3-targeted therapy is the emergence of resistance, often through secondary on-target mutations (e.g., the "gatekeeper" mutation F691L) or the activation of bypass signaling pathways.[7][8][9][10]
This compound: A Dual Pan-FLT3 and IRAK4 Inhibitor
This compound is a highly potent and selective, orally bioavailable small molecule that represents a next-generation approach to FLT3 inhibition.[11][12][13][14][15] Its unique mechanism of action sets it apart from other FLT3 inhibitors.
Key Features of this compound:
-
Pan-FLT3 Inhibition: this compound is designed to block the activity of all major known resistance mutations of FLT3, including ITD, TKD, and the clinically significant F691L gatekeeper mutation.[10][12][13][14][15]
-
IRAK4 Inhibition: Crucially, this compound also inhibits Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[11][14] IRAK4 is a key component of the innate immune signaling pathway that can be activated as an adaptive resistance or "escape" pathway in response to FLT3 inhibition.[10][12][13] By simultaneously targeting FLT3 and this key resistance mechanism, this compound has the potential for more durable responses.[12]
-
Preclinical Superiority: In vitro studies and in vivo studies using xenograft and syngeneic murine models have demonstrated that this compound has superior efficacy compared to gilteritinib in FLT3-ITD and gatekeeper mutation-driven disease.[16]
-
Favorable Safety Profile: Early clinical trials in healthy volunteers have shown this compound to have an excellent safety profile with no major side effects at effective doses.[15][16]
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound and other leading pan-FLT3 inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50) Against FLT3 Mutations
| Compound | Inhibitor Type | FLT3-ITD (nM) | FLT3-D835Y (TKD) (nM) | FLT3-ITD-F691L (Gatekeeper) (nM) |
| This compound | Type I / IRAK4 | Potent Inhibition Demonstrated[16] | Potent Inhibition Demonstrated[13] | Active Against Gatekeeper Mutation[10][13][14] |
| Gilteritinib | Type I | 1.8[17] | 1.6[17] | 22[17] |
| Quizartinib | Type II | <1[8] | Inactive (Resistance Conferring)[8][18] | Inactive (Resistance Conferring)[8][18] |
| Crenolanib | Type I | Low nM range | Low nM range | Less potent, resistance observed[19] |
Note: Specific IC50 values for this compound are not yet publicly available but preclinical studies consistently report high potency.[13][15][16]
Table 2: Kinase Inhibition Profile
| Compound | Primary Targets | Other Key Targets | Notes |
| This compound | Pan-FLT3, IRAK4 | Highly Selective[16] | Dual targeting of oncogenic driver and resistance pathway.[13][14] |
| Gilteritinib | Pan-FLT3 | AXL[20] | AXL inhibition may contribute to overcoming resistance.[6] |
| Quizartinib | FLT3-ITD | c-Kit, PDGFR[21] | Limited activity against TKD mutations.[7][8] |
| Crenolanib | Pan-FLT3 | PDGFRα/β[4] | Active against mutations resistant to other TKIs.[4] |
Signaling Pathways and Mechanism of Action
FLT3 Signaling and Inhibition
Mutated FLT3 undergoes ligand-independent dimerization and autophosphorylation, leading to the activation of multiple downstream pro-survival and proliferative pathways. Pan-FLT3 inhibitors block the ATP-binding site of the kinase domain, preventing this autophosphorylation and shutting down the aberrant signaling.
This compound's Dual Mechanism and Overcoming Resistance
Resistance to FLT3 inhibitors can occur through the activation of the Toll-like Receptor (TLR) pathway, which signals through IRAK4. This leads to the reactivation of pro-survival signaling, bypassing the FLT3 blockade. This compound's unique ability to inhibit both FLT3 and IRAK4 aims to prevent this adaptive resistance mechanism.
Experimental Protocols
Standard methodologies are employed to evaluate and compare the efficacy of FLT3 inhibitors.
Protocol 1: Cell Viability and IC50 Determination
This assay measures the concentration of an inhibitor required to reduce cell viability by 50%.
-
Cell Seeding: AML cell lines (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD) are seeded in 96-well plates.
-
Drug Treatment: Cells are treated with a serial dilution of the FLT3 inhibitor for a set period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTS) or luminescent (e.g., CellTiter-Glo) assay.
-
Data Analysis: Viability data is normalized to a vehicle control, and IC50 values are calculated using non-linear regression analysis.
Protocol 2: Kinase Inhibition Assay (Biochemical)
This assay directly measures the inhibitor's effect on the enzymatic activity of the FLT3 kinase.
-
Reaction Setup: Recombinant FLT3 kinase (wild-type or mutant) is incubated with the inhibitor in a kinase reaction buffer.
-
Initiation: The reaction is started by adding a suitable substrate and radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Quantification: The amount of radiolabeled phosphate (B84403) transferred to the substrate is quantified, reflecting kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a no-inhibitor control to determine IC50 values.
Experimental Workflow Visualization
Conclusion
This compound is a promising next-generation pan-FLT3 inhibitor with a differentiated mechanism of action that includes the inhibition of the IRAK4-mediated resistance pathway.[12][13][14] While direct quantitative comparisons of IC50 values with other inhibitors await public disclosure of full preclinical data, qualitative reports consistently highlight its high potency and superior efficacy over gilteritinib in preclinical models.[16] Its ability to target the F691L gatekeeper mutation and the IRAK4 escape pathway positions this compound as a potentially best-in-class therapeutic for FLT3-mutated AML, addressing key mechanisms of resistance that limit the durability of current FLT3 inhibitors.[10][13] Ongoing clinical trials will be critical in defining its safety and efficacy profile in patients.[22][23]
References
- 1. Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia: Ongoing Challenges and Future Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia | Semantic Scholar [semanticscholar.org]
- 10. EILEAN THERAPEUTICS RECEIVES CLEARANCE TO INITIATE R/R AML TRIAL WITH this compound, A SELECTIVE PAN-FLT3/IRAK4 INHIBITOR [prnewswire.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. targetedonc.com [targetedonc.com]
- 13. Eilean Therapeutics Announces FDA Clearance of Investigational New Drug (IND) Application for this compound for the Treatment of Acute Myeloid Leukemia (AML) [prnewswire.com]
- 14. Facebook [cancer.gov]
- 15. Eilean Therapeutics Advances this compound Clinical Trials with Single and Multiple Dose Studies [synapse.patsnap.com]
- 16. Paper: A Randomized Placebo-Controlled Phase 1 Trial in Healthy Volunteers Investigating the Safety, Pharmacokinetics and Pharmacodynamics of a Novel FLT3/IRAK4 Inhibitor, this compound (ZE46-0134) [ash.confex.com]
- 17. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reactome | quizartinib-resistant FLT3 mutants don't bind quizartinib [reactome.org]
- 19. researchgate.net [researchgate.net]
- 20. selleckchem.com [selleckchem.com]
- 21. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. ash.confex.com [ash.confex.com]
Independent Validation of Lomonitinib's Effect on IRAK4 Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lomonitinib, currently in clinical development by Eilean Therapeutics, is a novel small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] Public statements from the manufacturer describe this compound as a "highly potent and selective pan-FLT3/IRAK4 inhibitor" designed to overcome resistance mechanisms in acute myeloid leukemia (AML), including the activation of the IRAK4 escape pathway.[1][3][4][5]
However, as of December 2025, there is a notable absence of independent, peer-reviewed studies that validate the specific effects and potency of this compound on IRAK4 signaling. The data available in the public domain primarily consists of press releases and conference abstracts from the developing company.[6][7][8] This guide aims to provide an objective comparison of this compound, based on the available information, with other publicly characterized IRAK4 inhibitors. Furthermore, it offers detailed experimental protocols to facilitate the independent validation of this compound's activity on the IRAK4 signaling pathway.
IRAK4 Signaling Pathway and this compound's Proposed Mechanism of Action
IRAK4 is a critical serine/threonine kinase that plays a pivotal role in the innate immune response. It functions downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[9][10] Upon ligand binding to these receptors, the adaptor protein MyD88 recruits and activates IRAK4, which then phosphorylates IRAK1. This initiates a signaling cascade leading to the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[9][11] this compound is proposed to inhibit the kinase activity of IRAK4, thereby blocking this inflammatory cascade.[2]
Figure 1: Proposed mechanism of this compound on the IRAK4 signaling pathway.
Comparative Analysis of IRAK4 Inhibitors
The following table summarizes the available quantitative data for this compound in comparison to other known IRAK4 inhibitors. It is critical to note that the information on this compound is derived from non-peer-reviewed sources and lacks specific quantitative metrics for IRAK4 inhibition in the public domain.
| Compound | Target(s) | Reported IC50 (IRAK4) | Development Stage | Data Source |
| This compound | pan-FLT3 / IRAK4 | Not Publicly Available | Phase 1 | Eilean Therapeutics[1][3] |
| PF-06650833 | IRAK4 | 0.52 nM | Phase 2 | Published Research[12] |
| BAY-1834845 | IRAK4 | 3.55 nM | Phase 2 | Published Research[12] |
| CA-4948 | IRAK4 | < 50 nM | Phase 2 | Published Research[13][14] |
| BMS-986126 | IRAK4 | 5.3 nM | Phase 1 | Published Research[13] |
Experimental Protocols for Independent Validation
To facilitate the independent assessment of this compound's effect on IRAK4 signaling, detailed protocols for key experiments are provided below.
Experimental Workflow for Validation
A general workflow for the independent validation of an IRAK4 inhibitor is outlined below. This process begins with a biochemical assay to determine direct enzyme inhibition, followed by cellular assays to assess target engagement and downstream pathway modulation.
Figure 2: A generalized experimental workflow for the independent validation of an IRAK4 inhibitor.
IRAK4 Kinase Assay (Biochemical)
Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of this compound for IRAK4 kinase activity.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by recombinant IRAK4. The amount of ATP consumed is quantified, typically via a luminescence-based method like the ADP-Glo™ Kinase Assay.[11]
Materials:
-
Recombinant human IRAK4 enzyme
-
IRAK4 substrate (e.g., a specific peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Test compound (this compound) and controls (e.g., a known IRAK4 inhibitor)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
In the assay plate, add the test compounds, recombinant IRAK4 enzyme, and the specific substrate in an appropriate kinase buffer.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot for Phospho-IRAK1 (Cellular Target Engagement)
Objective: To assess the ability of this compound to inhibit IRAK4-mediated phosphorylation of its direct downstream target, IRAK1, in a cellular context.
Principle: Cells are stimulated with a TLR or IL-1R agonist to activate the IRAK4 pathway. The effect of the inhibitor on the phosphorylation of IRAK1 at specific sites (e.g., Thr209) is then measured by Western blot using phospho-specific antibodies. A reduction in the phospho-IRAK1 signal indicates target engagement and inhibition of IRAK4 activity.[15][16]
Materials:
-
A suitable cell line expressing the TLR/IL-1R pathway components (e.g., THP-1, PBMCs)
-
Cell culture medium and supplements
-
TLR agonist (e.g., LPS) or IL-1β
-
This compound and vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-IRAK1, anti-total-IRAK1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in culture plates and allow them to adhere or stabilize.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with a TLR agonist (e.g., LPS) or IL-1β for a time known to induce robust IRAK1 phosphorylation (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-IRAK1.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading and to normalize the phospho-protein signal, the membrane can be stripped and re-probed for total IRAK1 and a loading control.
-
Quantify the band intensities using densitometry software and analyze the ratio of phospho-IRAK1 to total IRAK1.
Conclusion
This compound is a promising new agent in development with a proposed dual mechanism of action against FLT3 and IRAK4. While the information released by Eilean Therapeutics is encouraging, the scientific community awaits independent, peer-reviewed data to substantiate the claims regarding its effects on IRAK4 signaling. The comparative data and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary tools to independently validate the activity of this compound and other emerging IRAK4 inhibitors, thereby contributing to a more complete understanding of their therapeutic potential.
References
- 1. EILEAN THERAPEUTICS RECEIVES CLEARANCE TO INITIATE R/R AML TRIAL WITH this compound, A SELECTIVE PAN-FLT3/IRAK4 INHIBITOR [prnewswire.com]
- 2. Facebook [cancer.gov]
- 3. Eilean Therapeutics Announces FDA Clearance of Investigational New Drug (IND) Application for this compound for the Treatment of Acute Myeloid Leukemia (AML) [prnewswire.com]
- 4. targetedonc.com [targetedonc.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Press Releases — Eilean Therapeutics [eileanther.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Eilean Therapeutics Advances this compound Clinical Trials with Single and Multiple Dose Studies [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. IRAK4 - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Lomonitinib: A New Frontier in Targeted AML Therapy - A Comparative Analysis
For Immediate Release to the Scientific Community
This guide provides a comprehensive benchmark analysis of Lomonitinib, a novel, potent, and selective pan-FLT3/IRAK4 inhibitor, against next-generation targeted therapies for Acute Myeloid Leukemia (AML). The following data and experimental protocols are intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Executive Summary
This compound is a first-in-class small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and interleukin-1 receptor-associated kinase 4 (IRAK4), key signaling proteins implicated in AML pathogenesis and treatment resistance.[1][2][3][4] Preclinical data suggests this compound exhibits superior efficacy and a more favorable safety profile compared to the approved FLT3 inhibitor, gilteritinib (B612023). Furthermore, this compound demonstrates potent activity against a wide range of clinically relevant FLT3 mutations, including the formidable F691L gatekeeper mutation, a common mechanism of resistance to existing FLT3 inhibitors.[1][3] A recently completed Phase 1 clinical trial in healthy volunteers has established a favorable safety and pharmacokinetic profile for this compound, paving the way for ongoing clinical evaluation in patients with relapsed or refractory AML.[5][6]
Mechanism of Action: A Dual-Pronged Attack
This compound's unique dual-inhibitory action on both FLT3 and IRAK4 offers a strategic advantage in overcoming the intrinsic and acquired resistance mechanisms that limit the efficacy of current FLT3-targeted therapies.
-
FLT3 Inhibition: this compound potently inhibits both the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3, which are prevalent in AML and associated with poor prognosis.[1][3][4] By blocking the constitutive activation of the FLT3 signaling pathway, this compound aims to halt the uncontrolled proliferation of leukemic blasts.
-
IRAK4 Inhibition: The IRAK4 signaling pathway has been identified as a critical escape mechanism for FLT3-driven AML.[1][2] this compound's inhibition of IRAK4 is designed to block this resistance pathway, potentially leading to more durable responses.
Below is a diagram illustrating the signaling pathways targeted by this compound.
Preclinical Performance: Head-to-Head Comparison
Multiple preclinical studies have demonstrated this compound's potent anti-leukemic activity. Of particular note are in vivo studies that directly compare this compound to gilteritinib, a second-generation FLT3 inhibitor approved for relapsed or refractory FLT3-mutated AML.
In Vitro Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and next-generation FLT3 inhibitors against various FLT3 mutations and AML cell lines.
| Target / Cell Line | This compound (nM) | Gilteritinib (nM) | Quizartinib (nM) | Crenolanib (B1684632) (nM) |
| FLT3-ITD | Data not publicly available | 0.7 - 1.8 | 0.40 - 0.89 | 1-3 |
| FLT3-D835Y | Data not publicly available | 1.6 | >1000 | 8.8 |
| FLT3-ITD-F691L | Potent Inhibition Reported | 22 | Data not publicly available | Data not publicly available |
| MV4-11 (FLT3-ITD) | Data not publicly available | 0.92 | 0.31 - 0.56 | 8 |
| MOLM-13 (FLT3-ITD) | Data not publicly available | 2.9 | 0.38 - 0.89 | Data not publicly available |
| MOLM-14 (FLT3-ITD) | Data not publicly available | 7.87 | 0.67 - 0.73 | 7 |
| Data for gilteritinib, quizartinib, and crenolanib compiled from multiple sources.[7] this compound is reported to have potent in vitro inhibition of FLT3-ITD cell lines.[5] |
In Vivo Efficacy
In both xenograft and syngeneic immune-competent murine models of AML, this compound has demonstrated superior efficacy compared to gilteritinib in FLT3-ITD and gatekeeper mutation-dependent disease.[1][5] While specific quantitative data from these head-to-head studies are not yet publicly available, the qualitative findings suggest a significant therapeutic advantage for this compound.
Preclinical Safety Profile
Preclinical toxicology studies in rodent and dog models have indicated that this compound has minimal toxicity at exposures well exceeding the anticipated therapeutic dose, a safety profile that appears more favorable than that of gilteritinib.[5]
Clinical Development: Phase 1 Healthy Volunteer Study
A Phase 1, single-center, prospective, randomized, double-blind, placebo-controlled study of this compound (NCT06399315) was conducted in healthy adult volunteers to evaluate its safety, pharmacokinetics, and pharmacodynamics.[5]
Safety and Tolerability
This compound was well-tolerated in both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts, with no treatment-related safety signals reported.[5][6] This favorable safety profile is a critical differentiator, particularly in the context of AML therapies that can be associated with significant toxicities. While a detailed breakdown of all adverse events is not publicly available, the absence of treatment-related adverse events is a strong indicator of this compound's tolerability.[5]
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by dose-proportional increases in systemic exposure, a slow absorption with a Tmax of 6 to 24 hours, and an extended half-life of approximately 92 hours.[6] The long half-life and favorable safety profile enable a loading dose strategy to rapidly achieve steady-state concentrations, a potential advantage over other FLT3 inhibitors.[5][6] Minimal pharmacokinetic interactions were observed with proton-pump inhibitors or CYP3A4 inhibitors.[5]
Pharmacodynamics
Oral administration of this compound at doses of ≥ 10 mg demonstrated target engagement of FLT3-ITD in an ex vivo plasma inhibition assay, confirming its biological activity at anticipated therapeutic concentrations.[5][6]
Comparison with Next-Generation Targeted Therapies
The following tables provide a comparative overview of this compound and other next-generation targeted therapies for AML based on available clinical data.
Efficacy in Relapsed/Refractory FLT3-Mutated AML
| Drug | Trial | N | CR/CRh Rate (%) | Median OS (months) |
| This compound | Phase 1b (ongoing) | - | Data not yet available | Data not yet available |
| Gilteritinib | ADMIRAL | 371 | 34% | 9.3 |
| Quizartinib | QuANTUM-R | 367 | 27% | 6.2 |
| Crenolanib | Phase II | 51 | 20% | Data not available |
| CR/CRh: Composite Complete Remission (Complete Remission + Complete Remission with incomplete hematologic recovery). OS: Overall Survival. Data for comparator drugs from respective clinical trials. |
Safety Profile (Common Grade ≥3 Adverse Events)
| Drug | Common Grade ≥3 Adverse Events |
| This compound | No treatment-related adverse events reported in healthy volunteers.[5] |
| Gilteritinib | Febrile neutropenia, anemia, thrombocytopenia, sepsis. |
| Quizartinib | Febrile neutropenia, anemia, thrombocytopenia, QT prolongation. |
| Crenolanib | Febrile neutropenia, diarrhea, nausea. |
| Data for comparator drugs from respective clinical trials. |
Experimental Protocols
In Vivo Xenograft Model for AML
A general protocol for establishing and utilizing an AML xenograft model to evaluate therapeutic efficacy is described below.
Ex Vivo Plasma Inhibitory Activity (PIA) Assay
The PIA assay is a pharmacodynamic tool used to measure the biological activity of a drug in patient plasma.[8][9][10][11]
Conclusion
This compound represents a promising next-generation targeted therapy for FLT3-mutated AML. Its novel dual-inhibitory mechanism of action, potent preclinical efficacy against resistant mutations, and favorable safety profile in early clinical development position it as a strong candidate for further investigation. Head-to-head clinical trials will be necessary to definitively establish its superiority over existing treatments. The data presented in this guide is intended to provide a foundational understanding of this compound's potential and to stimulate further research in this critical area of oncology drug development.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Expert Systems Marks Milestone: this compound Phase 1 Trials Completed in 3 Years [synapse.patsnap.com]
- 3. EILEAN THERAPEUTICS COMPLETES SINGLE DOSE STUDIES AND INITIATES MULTIPLE DOSING OF HEALTHY VOLUNTEERS WITH this compound, A SELECTIVE PAN-FLT3/IRAK4 INHIBITOR [prnewswire.com]
- 4. Eilean Therapeutics Advances this compound Clinical Trials with Single and Multiple Dose Studies [synapse.patsnap.com]
- 5. ashpublications.org [ashpublications.org]
- 6. library.ehaweb.org [library.ehaweb.org]
- 7. benchchem.com [benchchem.com]
- 8. Plasma inhibitory activity (PIA): a pharmacodynamic assay reveals insights into the basis for cytotoxic response to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma inhibitory activity (PIA): a pharmacodynamic assay reveals insights into the basis for cytotoxic response to FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Plasma inhibitory activity (PIA): a pharmacodynamic assay reveals insights into the basis for cytotoxic response to FLT3 inhibitors. | Semantic Scholar [semanticscholar.org]
Lomonitinib Safety Profile: A Comparative Analysis with Other FLT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Lomonitinib, a novel, orally bioavailable inhibitor of FMS-like tyrosine kinase 3 (FLT3) and interleukin-1 receptor-associated kinase 4 (IRAK4), has demonstrated a promising safety profile in early clinical development for the treatment of relapsed or refractory (R/R) acute myeloid leukemia (AML) with FLT3 mutations.[1][2][3] This guide provides a comparative analysis of the safety profile of this compound with other established FLT3 inhibitors: Gilteritinib (B612023), Quizartinib (B1680412), Midostaurin (B1676583), and Sorafenib (B1663141), supported by available clinical trial data.
Executive Summary
Early clinical data for this compound from a Phase 1 trial in healthy volunteers and an ongoing Phase 1b study in R/R AML patients suggest a favorable safety profile with no major or dose-limiting toxicities reported at effective doses.[1][2][3] This contrasts with other FLT3 inhibitors, which, while effective, are associated with a range of adverse events, some of which can be severe. The unique dual-targeting mechanism of this compound, inhibiting both FLT3 and the IRAK4 escape pathway, may contribute to its distinct safety and efficacy profile.[4][5][6]
Comparative Safety Data of FLT3 Inhibitors
The following table summarizes the key adverse events (AEs) observed in the pivotal clinical trials of this compound and other FLT3 inhibitors. It is important to note that the data for this compound is from Phase 1 trials and therefore less extensive than the Phase 3 data available for the other agents.
| Adverse Event (Grade ≥3) | This compound (Phase 1) | Gilteritinib (ADMIRAL Trial) | Quizartinib (QuANTUM-R Trial) | Midostaurin (RATIFY Trial) | Sorafenib (Various Trials) |
| Hematological | |||||
| Febrile Neutropenia | Not Reported | 45%[7] | 31%[8][9] | 81.7% (in combination with chemotherapy)[10] | Hematological toxicities reported[11] |
| Anemia | Not Reported | 40%[7] | 30%[8][9] | Higher rates reported[12] | |
| Thrombocytopenia | Not Reported | 23%[7] | 35%[8][9] | ||
| Neutropenia | Not Reported | 32%[8][9] | |||
| Cardiac | |||||
| QT Prolongation | Not Reported | Grade 3: 3%[13] | |||
| Cardiac Failure | Not Reported | Cardiac toxicity reported[14] | |||
| Gastrointestinal | |||||
| Nausea | Not Reported | Higher rates reported[12] | 27% (Grade II/III)[11] | ||
| Diarrhea | Not Reported | ||||
| Vomiting | Not Reported | ||||
| Hepatic | |||||
| Increased ALT/AST | Not Reported | Increased liver transaminase levels reported[15][16] | |||
| Other Notable AEs | |||||
| Differentiation Syndrome | Not Reported | Reported | |||
| Sepsis/Septic Shock | Not Reported | 19%[13] | |||
| Rash | Not Reported | Higher rates reported[12] | Dose-limiting toxicity[17] | ||
| Musculoskeletal Pain | Not Reported | ||||
| Fatigue | Not Reported |
Note: This table presents a selection of notable adverse events and is not exhaustive. The safety profile of Midostaurin in the RATIFY trial was evaluated in combination with standard chemotherapy.
Experimental Protocols
The safety and tolerability of these FLT3 inhibitors were assessed in their respective clinical trials through standardized methodologies.
General Protocol for Adverse Event Monitoring in Clinical Trials:
-
Data Collection: Adverse events are systematically collected at each study visit through patient interviews, physical examinations, and laboratory assessments.
-
Grading: The severity of AEs is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This standardized system categorizes AEs on a scale from 1 (mild) to 5 (death).
-
Causality Assessment: Investigators assess the relationship between the study drug and the occurrence of each AE.
-
Reporting: All AEs, regardless of severity or perceived relationship to the study drug, are recorded. Serious adverse events (SAEs), which are life-threatening, result in hospitalization, or cause significant disability, are reported to regulatory authorities on an expedited basis.
Specific Trial Methodologies:
-
This compound (Phase 1): In the ongoing Phase 1b trial, the primary objective is to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[18] Safety is assessed through continuous monitoring of AEs, laboratory parameters, and electrocardiograms (ECGs).
-
Gilteritinib (ADMIRAL Trial): This Phase 3, open-label, randomized controlled trial compared the efficacy and safety of gilteritinib to salvage chemotherapy in patients with relapsed or refractory FLT3-mutated AML.[19]
-
Quizartinib (QuANTUM-R Trial): This pivotal Phase 3, open-label, randomized study evaluated the efficacy and safety of quizartinib monotherapy versus salvage chemotherapy in patients with relapsed/refractory FLT3-ITD AML.[8][9]
-
Midostaurin (RATIFY Trial): This Phase 3, randomized, double-blind, placebo-controlled trial assessed the efficacy and safety of midostaurin in combination with standard induction and consolidation chemotherapy in adult patients with newly diagnosed FLT3-mutated AML.[12][20]
-
Sorafenib: The safety profile of sorafenib in FLT3-mutated AML has been evaluated in various clinical trials, often in combination with chemotherapy or as maintenance therapy post-transplant.[11][17]
Signaling Pathways and Mechanism of Action
The following diagram illustrates the FLT3 signaling pathway and the inhibitory actions of this compound and other FLT3 inhibitors.
Caption: FLT3 signaling pathway and inhibitor mechanisms.
Discussion
The available data indicate that this compound possesses a favorable safety profile in early clinical trials, with no significant treatment-related adverse events reported.[2][21][22] This is a promising finding, particularly when compared to the established safety profiles of other FLT3 inhibitors, which are associated with notable hematological, cardiac, and other toxicities.
The dual inhibitory activity of this compound against both FLT3 and IRAK4 is a key differentiator.[4][5][6] By targeting the IRAK4-mediated escape pathway, this compound may not only overcome resistance mechanisms that limit the efficacy of other FLT3 inhibitors but could also contribute to its favorable safety profile by avoiding off-target effects.
It is crucial to acknowledge the preliminary nature of the safety data for this compound. As the clinical development of this compound progresses to later-phase trials with larger patient populations, a more comprehensive understanding of its long-term safety and a more direct comparison with other FLT3 inhibitors will be possible.
Conclusion
This compound is a promising novel FLT3 inhibitor with a favorable early-stage safety profile. Its dual mechanism of action holds the potential for improved efficacy and a better-tolerated treatment option for patients with FLT3-mutated AML. Further clinical investigation is warranted to fully characterize its safety and efficacy in comparison to existing therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Eilean Therapeutics Advances this compound Clinical Trials with Single and Multiple Dose Studies [synapse.patsnap.com]
- 3. Expert Systems Marks Milestone: this compound Phase 1 Trials Completed in 3 Years [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. EILEAN THERAPEUTICS RECEIVES CLEARANCE TO INITIATE R/R AML TRIAL WITH this compound, A SELECTIVE PAN-FLT3/IRAK4 INHIBITOR [prnewswire.com]
- 6. EILEAN THERAPEUTICS COMPLETES SINGLE DOSE STUDIES AND INITIATES MULTIPLE DOSING OF HEALTHY VOLUNTEERS WITH this compound, A SELECTIVE PAN-FLT3/IRAK4 INHIBITOR [prnewswire.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Phase 3 QuANTUM-R Study Demonstrates Daiichi Sankyo’s Quizartinib Significantly Prolongs Overall Survival as Single Agent Compared to Chemotherapy in Patients with Relapsed/Refractory AML with FLT3-ITD Mutations - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 9. Phase 3 QuANTUM-R Study Demonstrates Daiichi Sankyo's Quizartinib Significantly Prolongs Overall Survival as Single Agent Compared to Chemotherapy in Patients with Relapsed/Refractory AML with FLT3-ITD Mutations [prnewswire.com]
- 10. researchgate.net [researchgate.net]
- 11. Real-world experience of sorafenib maintenance after allogeneic hematopoietic stem cell transplantation for FLT3-ITD AML reveals high rates of toxicity-related treatment interruption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. novartis.com [novartis.com]
- 13. Quizartinib versus salvage chemotherapy in relapsed or refractory FLT3-ITD acute myeloid leukaemia (QuANTUM-R): a multicentre, randomised, controlled, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncnursingnews.com [oncnursingnews.com]
- 15. ashpublications.org [ashpublications.org]
- 16. physiciansweekly.com [physiciansweekly.com]
- 17. ascopubs.org [ascopubs.org]
- 18. ashpublications.org [ashpublications.org]
- 19. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Midostaurin reduces relapse in FLT3-mutant acute myeloid leukemia: the Alliance CALGB 10603/RATIFY trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. library.ehaweb.org [library.ehaweb.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
